6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
Beschreibung
BenchChem offers high-quality 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
6-methyl-2-(4-methylphenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-3-6-12(7-4-10)15-17-14-8-5-11(2)9-13(14)16(18)19-15/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXKKNQUHOSOSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Unraveling the Enigmatic Mechanism of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one: A Technical Guide
Introduction: A Tale of Mistaken Identity and a New Path Forward
In the landscape of neuropharmacological research, the compound 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, also widely known by its synonym URB754, presents a compelling case study in the rigors of scientific investigation. Initially heralded as a potent and selective inhibitor of monoacylglycerol lipase (MGL), a key enzyme in the endocannabinoid system, subsequent research has unveiled a more complex and nuanced reality. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, navigating the history, controversy, and current understanding of this molecule's mechanism of action. We will dissect the initial hypothesis, the critical discovery that reshaped our understanding, and propose a well-supported alternative mechanism, providing the experimental frameworks necessary to explore this new direction.
The Initial Hypothesis and Subsequent Retraction: The Case of MGL Inhibition
The endocannabinoid system, a crucial regulator of numerous physiological processes, relies on the delicate balance of endocannabinoid synthesis and degradation. A primary enzyme in this pathway is monoacylglycerol lipase (MGL), which hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MGL is a promising therapeutic strategy for a variety of disorders by elevating 2-AG levels.
Early reports identified 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one (URB754) as a potent, noncompetitive inhibitor of MGL. However, these initial findings proved difficult to replicate, with subsequent studies demonstrating that highly purified URB754 failed to inhibit recombinant MGL or 2-AG hydrolysis in brain preparations[1][2].
This discrepancy led to a critical investigation of the commercial batches of URB754 used in the initial studies. A pivotal 2007 study by Tarzia and colleagues identified a bioactive impurity, bis(methylthio)mercurane, as the true source of the observed MGL inhibition[3]. This organomercurial compound was found to be a highly potent MGL inhibitor, while the purified 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one was inactive[3][4].
dot graph TD { subgraph "Initial (Refuted) Hypothesis" A["6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one (URB754)"] --x B["Monoacylglycerol Lipase (MGL)"]; B --|> C["2-Arachidonoylglycerol (2-AG) Degradation"]; C --> D["Decreased 2-AG Levels"]; end
} caption: "The mistaken identity of URB754's MGL inhibitory activity."
Data Summary: URB754 vs. Bioactive Impurity
| Compound | Target | Reported IC50 | Citation |
| 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one (Purified) | Monoacylglycerol Lipase (MGL) | Inactive at concentrations up to 100 µM | [4] |
| bis(methylthio)mercurane (Impurity) | Monoacylglycerol Lipase (MGL) | 11.9 ± 1.1 nM | [3] |
| 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one | Fatty Acid Amide Hydrolase (FAAH) | 32 µM | [4] |
| 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one | Cannabinoid Receptor 1 (CB1) | 3.8 µM (weak binding) | [4] |
This critical finding underscores the importance of compound purity in pharmacological studies and effectively closed the chapter on 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one as a direct MGL inhibitor.
A New Direction: The Benzoxazinone Scaffold and Serine Protease Inhibition
With the MGL hypothesis refuted, the scientific narrative shifts to a more plausible mechanism of action rooted in the inherent chemical properties of the 3,1-benzoxazin-4-one scaffold. This class of compounds is well-documented as a potent inhibitor of serine proteases.
Serine proteases are a large family of enzymes that play critical roles in a vast array of physiological and pathological processes, including inflammation, coagulation, and complement activation. The 4H-3,1-benzoxazin-4-one ring system acts as a "warhead," acylating the active site serine residue of these proteases, leading to their inhibition. This interaction is often kinetically competitive and can be considered an alternate substrate inhibition mechanism with slow deacylation.
dot graph TD { subgraph "Proposed Mechanism of Action" A["6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one"] --> B("Serine Protease (e.g., Elastase, C1r)"); B --|> C{"Active Site Serine"}; A --|> D{"Acylation of Serine Residue"}; C -- D; D --> E["Inhibited Enzyme-Inhibitor Complex"]; end
} caption: "Proposed serine protease inhibition by acylation."
The inhibitory potency and selectivity of benzoxazinones are influenced by the substituents on the heterocyclic ring system. For instance, electron-withdrawing groups at position 2 can enhance inhibitory activity by increasing the rate of acylation. This established pharmacology of the benzoxazinone class strongly suggests that 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one likely functions as a serine protease inhibitor.
Experimental Protocols for Mechanistic Elucidation
To rigorously test the hypotheses surrounding 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, well-defined experimental protocols are essential. The following section provides detailed methodologies for assessing its activity, or lack thereof, against MGL and for characterizing its potential as a serine protease inhibitor.
Synthesis of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones can be achieved through several established routes, often starting from the corresponding anthranilic acid derivative. A common and effective method involves the cyclization of an N-acylanthranilic acid.
Step-by-Step Methodology:
-
N-acylation of 5-methylanthranilic acid:
-
Dissolve 5-methylanthranilic acid in a suitable aprotic solvent such as pyridine or dichloromethane.
-
Add p-toluoyl chloride dropwise to the solution at 0°C with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the N-(p-toluoyl)-5-methylanthranilic acid with an organic solvent.
-
Wash the organic layer with dilute acid, brine, and dry over anhydrous sodium sulfate.
-
Purify the product by recrystallization or column chromatography.
-
-
Cyclization to the benzoxazinone:
-
Reflux the purified N-(p-toluoyl)-5-methylanthranilic acid with a dehydrating agent such as acetic anhydride or thionyl chloride.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the excess dehydrating agent under reduced pressure.
-
The resulting solid is the crude 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain a highly pure compound for biological testing.
-
Causality Behind Experimental Choices: The two-step process ensures the formation of the desired product with high purity. The initial N-acylation specifically links the p-tolyl moiety to the nitrogen of the anthranilic acid. The subsequent cyclization, driven by a dehydrating agent, forms the characteristic benzoxazinone ring. Purification at each step is critical to remove unreacted starting materials and byproducts, ensuring that the final compound is free of contaminants that could lead to misleading biological data, as was the case with the initial MGL studies.
dot graph TD { subgraph "Synthesis Workflow" A["5-Methylanthranilic Acid"] -->|p-Toluoyl Chloride, Pyridine| B["N-(p-toluoyl)-5-methylanthranilic acid"]; B -->|Acetic Anhydride, Reflux| C["6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one"]; end
} caption: "General synthesis route for the target compound."
Protocol for Monoacylglycerol Lipase (MGL) Activity Assay (Fluorometric)
This protocol is designed to definitively assess whether a highly purified sample of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one inhibits MGL activity.
Materials:
-
Recombinant human or rat MGL
-
Fluorogenic MGL substrate (e.g., 4-methylumbelliferyl butyrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)
-
Test compound (highly purified 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one) dissolved in DMSO
-
Positive control inhibitor (e.g., JZL184)
-
96-well black microplate
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Prepare serial dilutions of the test compound and the positive control in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well black microplate, add the assay buffer, followed by the test compound or control solutions.
-
Add the MGL enzyme to each well (except for the no-enzyme control wells) and pre-incubate for 15-30 minutes at 37°C to allow for any potential interaction between the inhibitor and the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic measurement of the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) at 37°C for a set period (e.g., 30 minutes).
-
Calculate the rate of substrate hydrolysis (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO) and calculate the IC50 value if applicable.
Self-Validating System: The inclusion of a potent, known MGL inhibitor as a positive control validates the assay's ability to detect inhibition. A no-enzyme control accounts for background fluorescence. The expected outcome for highly purified 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is no significant inhibition of MGL activity.
Protocol for Serine Protease Inhibition Assay (Chromogenic)
This protocol can be adapted to test the inhibitory activity of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one against a panel of serine proteases (e.g., human leukocyte elastase, trypsin, chymotrypsin, thrombin).
Materials:
-
Target serine protease (e.g., human neutrophil elastase)
-
Chromogenic substrate specific for the target protease (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide for elastase)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 100 mM NaCl)
-
Test compound (highly purified 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one) dissolved in DMSO
-
Positive control inhibitor (a known inhibitor of the target protease)
-
96-well clear microplate
-
Absorbance microplate reader
Step-by-Step Methodology:
-
Prepare serial dilutions of the test compound and the positive control in assay buffer.
-
In a 96-well clear microplate, add the assay buffer and the test compound or control solutions.
-
Add the serine protease to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the chromogenic substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) kinetically for 15-30 minutes at 37°C.
-
Calculate the reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition and calculate the IC50 value for the test compound.
Self-Validating System: The use of a specific substrate and a known inhibitor for the chosen serine protease ensures the validity of the assay. Comparing the inhibitory profile of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one against a panel of serine proteases will help to determine its potency and selectivity.
Conclusion and Future Directions
The scientific journey of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is a powerful reminder of the importance of rigorous chemical characterization and the iterative nature of scientific discovery. The initial misidentification of its mechanism of action, due to a highly potent impurity, has given way to a more chemically sound hypothesis centered on the known pharmacology of the benzoxazinone scaffold as serine protease inhibitors.
For researchers working with this compound, it is imperative to ensure its purity and to direct investigative efforts toward its effects on serine proteases. The provided protocols offer a clear path forward for validating its lack of MGL activity and for thoroughly characterizing its inhibitory profile against a panel of serine proteases. Future studies should aim to identify the specific serine protease(s) that are most potently inhibited by this molecule and to explore the structure-activity relationships of related benzoxazinones to optimize potency and selectivity. This new research trajectory holds the promise of uncovering the true therapeutic potential of this intriguing molecule.
References
-
Tarzia, G., Antonietti, F., Duranti, A., Tontini, A., Mor, M., Rivara, S., Traldi, P., Astarita, G., King, A., Clapper, J. R., & Piomelli, D. (2007). Identification of a bioactive impurity in a commercial sample of 6-methyl-2-p-tolylaminobenzo[d][3][5]oxazin-4-one (URB754). Annali di Chimica, 97(9), 887–894. [Link]
- Vertex AI Search. (2026). 6-Methyl-2-(p-Tolylamino)
- Kunitz, M. (1947). Crystalline soybean trypsin inhibitor: II. General properties. The Journal of General Physiology, 30(4), 291–310.
- Frontiers in Molecular Biosciences. (2022). Novel inhibitors and activity-based probes targeting serine proteases.
- Substituted 4H-3,1-benzoxazin-4-one Derivatives as Inhibitors of Cathepsin G. (2025). Molecules, 30(3), 643.
-
Saario, S. M., Palomäki, V., Lehtonen, M., Nevalainen, T., Järvinen, T., & Laitinen, J. T. (2006). URB754 has no effect on the hydrolysis or signaling capacity of 2-AG in the rat brain. Chemistry & Biology, 13(8), 811–814. [Link]
- Tagged Benzoxazin‐4‐Ones as Novel Activity‐Based Probes for Serine Proteases. (2014). Chemistry – A European Journal, 20(46), 15071-15076.
- Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. (2021). Revista Boliviana de Química, 38(4), 184-194.
- Wikipedia. (n.d.). URB754.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 6-Methyl-2-(p-tolylamino)-4H-3,1-benzoxazin-4-one.
- Cayman Chemical. (n.d.). URB754 (CAS Number: 86672-58-4).
- Gilmore, J. L., et al. (2001). 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease. Journal of Medicinal Chemistry, 44(18), 2963–2969.
- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). Molecules, 29(23), 5583.
- Ibrahim, S. M., et al. (2013). Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. International Journal of Molecular Sciences, 14(12), 24147–24160.
- Queen's University Belfast. (2022). Novel inhibitors and activity-based probes targeting trypsin-like serine proteases.
- Spencer, R. W., et al. (1986). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution.
- Identification and Characterization of the Major Huperzine A Metabolite in Rat Blood. (2004). Drug Metabolism and Disposition, 32(12), 1435-1441.
- Identification and removal of a cryptic impurity in pomalidomide-PEG based PROTAC. (2025). Beilstein Journal of Organic Chemistry, 21, 28-34.
- Preparation, Characterization and Application of a Molecularly Imprinted Polymer for Selective Recognition of Sulpiride. (2017). Molecules, 22(5), 724.
Sources
- 1. URB754 - Wikipedia [en.wikipedia.org]
- 2. URB754 has no effect on the hydrolysis or signaling capacity of 2-AG in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a bioactive impurity in a commercial sample of 6-methyl-2-p-tolylaminobenzo[d][1,3]oxazin-4-one (URB754) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Purification and characterization of a newly serine protease inhibitor from Rhamnus frangula with potential for use as therapeutic drug - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Structural Elucidation of 2-Aryl-4H-3,1-benzoxazin-4-ones: A Case Study with 2-Phenyl-4H-3,1-benzoxazin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1][2] These compounds exhibit a wide range of biological activities, making them attractive starting points for the design of novel therapeutic agents.[1] Furthermore, their rigid, planar structure and potential for various substitutions make them valuable building blocks for functional materials. A thorough understanding of the three-dimensional structure of these molecules at the atomic level is paramount for rational drug design, structure-activity relationship (SAR) studies, and the predictive engineering of new materials.
Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the solid-state structure of a molecule. It provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. This in-depth technical guide will provide a comprehensive overview of the process of determining and analyzing the crystal structure of a 2-aryl-4H-3,1-benzoxazin-4-one derivative.
Due to the current unavailability of published crystallographic data for 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, this guide will utilize the publicly available, high-quality crystallographic data for the closely related analogue, 2-phenyl-4H-3,1-benzoxazin-4-one , as a detailed case study.[3][4] The principles and methodologies described herein are directly applicable to the structural analysis of the target molecule and other derivatives of this important heterocyclic system.
Synthesis and Crystallization
The synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones is typically achieved through the cyclization of N-acylanthranilic acids.[1] A common and effective method involves the reaction of an anthranilic acid with an appropriate acyl chloride, followed by cyclodehydration.
Experimental Protocol: Synthesis of a 2-Aryl-4H-3,1-benzoxazin-4-one
-
N-Acylation of Anthranilic Acid: To a solution of anthranilic acid in a suitable solvent (e.g., pyridine or a mixture of an inert solvent and a base like triethylamine), the desired aroyl chloride (e.g., benzoyl chloride) is added dropwise, typically at a reduced temperature to control the exothermicity of the reaction. The reaction mixture is then stirred at room temperature to ensure complete formation of the N-aroylanthranilic acid intermediate.
-
Cyclodehydration: The N-aroylanthranilic acid is subsequently cyclized to the corresponding benzoxazinone. This is often achieved by heating the intermediate in a dehydrating agent such as acetic anhydride.
-
Isolation and Purification: Upon completion of the reaction, the product is isolated by pouring the reaction mixture into water, which precipitates the solid benzoxazinone. The crude product is then collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield single crystals suitable for X-ray diffraction analysis.
Obtaining High-Quality Single Crystals
The growth of single crystals of sufficient size and quality is a critical prerequisite for a successful X-ray diffraction experiment. This is often more of an art than a science and may require screening of various conditions. A common method is slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents.
Single-Crystal X-ray Diffraction: From Data Collection to Structure Refinement
Single-crystal X-ray diffraction operates on the principle of the interaction of a monochromatic X-ray beam with the electron clouds of the atoms in a crystalline solid. The regularly arranged atoms in the crystal lattice diffract the X-rays in a specific pattern of spots of varying intensities. The geometric arrangement of these spots provides information about the unit cell dimensions and symmetry, while their intensities are used to determine the arrangement of atoms within the unit cell.
Experimental Workflow for Single-Crystal X-ray Diffraction
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a modern X-ray diffractometer. The crystal is cooled (typically to 100-173 K) to minimize thermal vibrations of the atoms, which results in better quality data. The diffractometer rotates the crystal while irradiating it with X-rays, and a detector records the positions and intensities of the diffracted beams.
-
Data Reduction: The raw diffraction data are processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. This results in a file containing the Miller indices (h, k, l) and the corrected intensity for each reflection.
-
Structure Solution: The "phase problem" is the central challenge in X-ray crystallography, as the phases of the diffracted waves are not directly measured. Computational methods, such as direct methods or Patterson methods, are used to generate an initial electron density map and a preliminary model of the molecular structure.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.
-
Validation and Analysis: The final refined structure is validated using various crystallographic metrics and software tools to ensure its quality and chemical reasonableness. The geometric parameters (bond lengths, angles), intermolecular interactions, and crystal packing are then analyzed.
The Crystal Structure of 2-Phenyl-4H-3,1-benzoxazin-4-one: A Detailed Analysis
The crystal structure of 2-phenyl-4H-3,1-benzoxazin-4-one provides a representative example of the structural features of this class of compounds.[3][4]
Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₄H₉NO₂ |
| Formula Weight | 223.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 13.3055 (16) Å |
| b | 3.8930 (4) Å |
| c | 20.445 (2) Å |
| α | 90° |
| β | 94.946 (3)° |
| γ | 90° |
| Volume | 1055.1 (2) ų |
| Z | 4 |
| Temperature | 295 (2) K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (R₁) | 0.053 |
| wR₂ | 0.187 |
Data obtained from the publication by Thilagavathy et al. (2009).[3]
Molecular Structure
The molecular structure of 2-phenyl-4H-3,1-benzoxazin-4-one is nearly planar. The dihedral angle between the phenyl ring and the benzoxazinone moiety is minimal, indicating a high degree of conjugation between the two ring systems.[3] This planarity is a key feature that can influence the biological activity and material properties of these compounds.
Figure 2: A 2D representation of the molecular structure of 2-phenyl-4H-3,1-benzoxazin-4-one.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. In the crystal structure of 2-phenyl-4H-3,1-benzoxazin-4-one, the molecules are organized into stacks.[3][4] This packing is stabilized by weak intermolecular C-H···O interactions and π-π stacking interactions between the aromatic rings of adjacent molecules.[3] These non-covalent interactions are crucial in determining the physical properties of the solid material, such as its melting point and solubility.
Implications for 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
While the specific crystal structure of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is not available, the detailed analysis of its close analogue, 2-phenyl-4H-3,1-benzoxazin-4-one, allows for well-founded predictions about its structural features. The addition of methyl groups at the 6-position of the benzoxazinone core and the 4-position of the phenyl ring is not expected to significantly alter the overall planarity of the molecule. However, these substitutions will influence the crystal packing. The methyl groups may introduce steric hindrance that could affect the π-π stacking arrangement observed in the unsubstituted analogue. Furthermore, the C-H bonds of the methyl groups could participate in additional weak intermolecular interactions, potentially leading to a different packing motif.
Conclusion
This technical guide has outlined the essential methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2-aryl-4H-3,1-benzoxazin-4-ones, using 2-phenyl-4H-3,1-benzoxazin-4-one as a detailed case study. The structural insights gained from such analyses are invaluable for understanding the properties of these compounds and for guiding the design of new derivatives with enhanced biological activity or desired material characteristics. The near-planar geometry and the nature of the intermolecular interactions are key determinants of the behavior of these molecules in both biological systems and the solid state. For researchers in drug discovery and materials science, a thorough crystallographic investigation is a critical step in the development of novel and effective 4H-3,1-benzoxazin-4-one-based compounds.
References
-
Thilagavathy, R., Kavitha, H. P., Arulmozhi, R., Vennila, J. P., & Manivannan, V. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(1), o127. [Link]
-
Coates, I. H., & Tedder, J. M. (2015). Synthesis and X-ray Structural Studies of a Substituted 2,3,4,5-Tetrahydro-1H-3-benzazonine and a 1,2,3,5-Tetrahydro-4,3-benzoxazonine. Molecules, 20(1), 156-167. [Link]
-
Thilagavathy, R., Kavitha, H. P., Arulmozhi, R., Vennila, J. P., & Manivannan, V. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. ResearchGate. [Link]
-
Various Authors. (2023). X-ray diffraction (XRD) pattern of polybenzoxazin. ResearchGate. [Link]
-
Li, J., Wang, Y., & Li, Y. (2011). 6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1748. [Link]
-
Silva, A. M. S., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure, 1301, 137321. [Link]
-
Pawar, S. S., & Semwal, A. (2016). Synthetic and Biological Profile of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 556-577. [Link]
-
El-Hashash, M. A., El-Naggar, M. M., & El-Sawy, E. R. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Egyptian Journal of Chemistry, 64(10), 5695-5704. [Link]
-
Sandhya, N. C., Chandra, Suresha, G. P., Lokanath, N. K., & Mahendra, M. (2015). Crystal structure of 2-(4-methylphenyl)-4H-1,3-benzothiazine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o74–o75. [Link]
-
Ibrahim, S. S., & Abdel-Halim, A. M. (2015). Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. CORE. [Link]
-
NextSDS. (n.d.). 6-METHYL-2-PHENYL-4H-3,1-BENZOXAZIN-4-ONE. NextSDS. [Link]
-
Fülöp, F., Pihlaja, K., Mattinen, J., & Bernáth, G. (1987). Studies on the benzoxazine series. Part 1. Preparation and 1H and 13C nuclear magnetic resonance structural study of some substituted 3,4-dihydro-2H-1,3-benzoxazines. Journal of the Chemical Society, Perkin Transactions 2, 1149-1155. [Link]
-
Various Authors. (2024). Synthesis and X-Ray Characterization of Two New 1,4-Benzoxazine Derivatives: Structural Analysis and Dft Calculations. ResearchGate. [Link]
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & Al-Zaydi, K. M. (2022). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione. University of Helsinki. [Link]
-
Ajani, O. O., Audu, O. Y., Germann, M. W., & Babatunde, B. (2022). Scheme 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one, 7. ResearchGate. [Link]
-
Chen, Y.-L., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]
Sources
A Comprehensive Technical Guide to the Physicochemical Properties of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
Introduction
The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic compounds of significant biological and pharmaceutical importance.[1] These molecules have garnered considerable attention due to their broad spectrum of activities, including potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][2][3] The compound 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one belongs to this important class of molecules. A thorough understanding of its physicochemical properties is paramount for researchers in drug discovery and development, as these characteristics fundamentally influence a compound's behavior in biological systems, its formulation potential, and its suitability for various therapeutic applications.
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge and experimentally grounded protocols to effectively work with and characterize this compound. While specific experimental data for the title compound is not widely available in published literature, this guide leverages data from the closely related analog, 6-methyl-2-phenyl-4H-benzo[d][4]oxazin-4-one, to provide a robust predictive framework. Furthermore, detailed, field-proven methodologies for determining key physicochemical parameters are presented to ensure scientific integrity and reproducibility.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its molecular structure. For 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, a combination of spectroscopic techniques is essential for structural elucidation and purity assessment.
Synthesis Pathway
The synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones is well-established and typically proceeds through the cyclization of N-acyl anthranilic acids.[3][5] A common and effective method involves the reaction of the appropriately substituted anthranilic acid with an acylating agent, followed by cyclization. For the title compound, this would involve the reaction of 5-methylanthranilic acid with 4-methylbenzoyl chloride, followed by cyclodehydration.
Caption: General synthesis pathway for 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.
Spectroscopic Characterization
| Technique | Observed Features for 6-methyl-2-phenyl-4H-benzo[d][4]oxazin-4-one[6] |
| ¹H-NMR (400 MHz, CDCl₃) | δ 8.29 (d, 2H), 8.04 (s, 1H), 7.66-7.47 (complex, 5H), 2.49 (s, 3H, ArCH₃) |
| ¹³C-NMR (101 MHz, CDCl₃) | δ 159.8, 156.4, 144.8, 138.7, 137.8, 132.4, 130.4, 128.7, 128.19, 128.17, 127.0, 116.7, 21.2 |
| IR (thin film) | 1752 cm⁻¹ (C=O, lactone), 1607 cm⁻¹ (C=N) |
| HRMS (ESI) | m/z [M+H]⁺ for C₁₅H₁₁NO₂: calculated 238.0868, found 238.0870 |
For the title compound, 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, one would expect a similar spectroscopic profile with the addition of a singlet corresponding to the methyl group on the 4-methylphenyl ring in the ¹H-NMR spectrum (around 2.4 ppm) and an additional carbon signal in the ¹³C-NMR spectrum.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both in vitro and in vivo settings. The following section details the key properties and provides standardized protocols for their determination.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. Pure compounds typically exhibit a sharp melting range of 1-2°C.
-
Reference Value: The melting point for the analogous compound, 6-methyl-2-phenyl-4H-benzo[d][4]oxazin-4-one, is reported as 144–145 °C .[6] Another related compound, 6-Methyl-2-(p-Tolylamino)-4H-3,1-Benzoxazin-4-one, has a reported melting point of 150-152°C .[7] It is anticipated that the title compound will have a similar melting point.
Experimental Protocol: Capillary Melting Point Determination [8][9]
-
Sample Preparation: The sample must be completely dry and in a fine powdered form to ensure efficient and reproducible heat transfer.[9] If necessary, gently crush the crystalline sample using a mortar and pestle.
-
Capillary Loading: Load the powdered sample into a capillary tube to a height of approximately 3 mm. Pack the sample tightly by tapping the sealed end of the capillary on a hard surface.[10]
-
Measurement:
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.
-
Decrease the heating rate to 1–2 °C per minute to allow for thermal equilibrium.[8]
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
Solubility
Solubility, particularly aqueous solubility, is a critical parameter that influences a drug's absorption and distribution. Benzoxazinone derivatives are generally characterized by low water solubility.
Experimental Protocol: Determination of Aqueous Solubility (OECD 105) [4][11]
This protocol is based on the flask method, suitable for substances with a solubility greater than 10⁻² g/L.
-
Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.[11]
-
Equilibration:
-
Add an excess amount of the test substance to a known volume of distilled water in a flask.
-
Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation: Separate the solid and aqueous phases by centrifugation or filtration. Ensure that no solid particles are carried over into the aqueous phase.
-
Quantification: Analyze the concentration of the dissolved substance in the aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., in mg/mL or µg/mL).
Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity or basicity of a compound and dictates its ionization state at a given pH. This is crucial for predicting its behavior in different physiological compartments. For poorly soluble compounds, traditional potentiometric titration can be challenging.
Experimental Protocol: pKa Determination for Sparingly Soluble Compounds [12][13]
A common approach involves performing titrations in a mixed solvent system (e.g., methanol-water or DMSO-water) and extrapolating to obtain the aqueous pKa.[13]
-
Solvent Preparation: Prepare a series of hydro-organic solvent mixtures with varying compositions (e.g., 30%, 50%, 70% methanol in water).
-
Potentiometric Titration:
-
Dissolve a precise amount of the compound in each solvent mixture.
-
Titrate the solution with a standardized solution of HCl or NaOH.
-
Record the pH at regular intervals of titrant addition using a calibrated pH electrode.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
Determine the pKa in each solvent mixture from the inflection point of the curve.
-
-
Extrapolation: Plot the determined pKa values against the mole fraction of the organic solvent and extrapolate the linear portion of the graph to zero organic solvent content to estimate the aqueous pKa.
Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes. It is defined as the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.
Experimental Protocol: Shake-Flask Method for LogP Determination (OECD 107) [14][15][16]
This method is suitable for compounds with LogP values in the range of -2 to 4.[14]
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning:
-
Dissolve a known amount of the test substance in either the n-octanol or water phase.
-
Combine the two phases in a vessel at a defined volume ratio.
-
Shake the vessel until equilibrium is reached (the time required should be determined in a preliminary experiment).
-
-
Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean separation.[14]
-
Quantification: Determine the concentration of the test substance in both the n-octanol and water phases using a suitable analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as: P = [Concentration]octanol / [Concentration]water The result is typically expressed as its base-10 logarithm (LogP).
Workflow for Physicochemical Characterization
The systematic characterization of a novel compound like 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one follows a logical progression of experiments.
Caption: A typical workflow for the comprehensive physicochemical characterization of a new chemical entity.
Conclusion
This technical guide provides a foundational framework for understanding and evaluating the physicochemical properties of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. While specific experimental data for this molecule remains limited in the public domain, the use of data from close structural analogs, combined with standardized and robust experimental protocols, offers a reliable pathway for its characterization. The methodologies outlined herein, grounded in established scientific principles and regulatory guidelines, are designed to ensure the generation of high-quality, reproducible data. For researchers engaged in the development of benzoxazinone-based compounds, a thorough physicochemical profiling as described is an indispensable step in advancing these promising molecules from the laboratory to potential clinical applications.
References
-
OECD (2006), Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].
-
OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].
-
FILAB (n.d.), OECD 105 Testing Services, Retrieved from [Link].
-
European Commission (n.d.), A.8. PARTITION COEFFICIENT, Retrieved from [Link].
- De Vrieze, M., & De Vijlder, T. (2014). Development of Methods for the Determination of pKa Values.
-
The Royal Society of Chemistry (n.d.), Supporting Information, Retrieved from [Link].
- Subirats, X., et al. (2019). Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches. In Pharmaceutical Profiling in Drug Discovery.
-
Encyclopedia.pub (2022). Methods for Determination of Lipophilicity. Retrieved from [Link].
- Kaliszan, R., et al. (2001). Determination of pKa Values by Liquid Chromatography. LCGC North America, 19(6), 616-624.
-
University at Buffalo (n.d.), Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric, and zwitterionic drugs, Retrieved from [Link].
-
SciRes Literature (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Retrieved from [Link].
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].
-
DergiPark (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link].
-
OECD (2009), Test No. 222: Earthworm Reproduction Test (Eisenia fetida/Eisenia andrei), OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris, [Link].
-
ResolveMass Laboratories Inc. (n.d.), Melting Point Determination, Retrieved from [Link].
-
Analytice (2017). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link].
-
University of Massachusetts (n.d.), DETERMINATION OF MELTING POINTS, Retrieved from [Link].
-
University of Calgary (n.d.), Melting point determination, Retrieved from [Link].
-
A.KRÜSS Optronic (n.d.), Melting point determination, Retrieved from [Link].
-
Japanese Pharmacopoeia (n.d.), DETERMINATION OF MELTING POINTS, Retrieved from [Link].
-
Afinidad (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Retrieved from [Link].
-
GSC Online Press (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h– benzo[d][4]–oxazin–4–one and 3 o. Retrieved from [Link].
-
Bunce, R. A., et al. (2019). 4H-Benzo[d][4]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3559.
-
PubChem (n.d.), 2-Phenyl-4H-1,3-benzoxazin-4-one, Retrieved from [Link].
- Sathish, N.K., et al. (2012). Synthesis, Characterisation and Anti-inflammatory Activity of some Novel Quinazolin-4-(3h)-one Analogues.
-
Chemical Synthesis Database (2025). 2-phenyl-4H-3,1-benzoxazin-4-one. Retrieved from [Link].
-
ResearchGate (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. Retrieved from [Link].
- Thilagavathy, R., et al. (2016). 2-Phenyl-4H-3,1-benzoxazin-4-one.
-
Modern Scientific Press (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Retrieved from [Link].
-
GSC Online Press (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Retrieved from [Link].
-
PubChem (n.d.), 6-{[2-(4-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}, Retrieved from [Link].
-
NIST (n.d.), Methanone, (4-methylphenyl)phenyl-, Retrieved from [Link].
- Gholam-Hossien, I., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4945.
-
Journal of Chemical and Pharmaceutical Research (2012). Synthesis and potential antibacterial activity of some 1,3-benzoxazin-4-one derivatives. Retrieved from [Link].
-
Journal of Physical Chemistry & Biophysics (2022). UV-Vis Spectroscopic Study on a New Synthesized 4-Hydroxy-N-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide as Calorimetric Reagent For Mg2+ Ions. Retrieved from [Link].
-
NextSDS (n.d.), 6-METHYL-2-PHENYL-4H-3,1-BENZOXAZIN-4-ONE, Retrieved from [Link].
-
SpectraBase (n.d.), 6-(methylthio)-4-oxo-2-phenyl-4H-1,3-thiazine-5-carboxamide, Retrieved from [Link].
Sources
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciresliterature.org [sciresliterature.org]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. filab.fr [filab.fr]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pannellum [makerspace.ruhr-uni-bochum.de]
- 8. resolvemass.ca [resolvemass.ca]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. oecd.org [oecd.org]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oecd.org [oecd.org]
- 15. enfo.hu [enfo.hu]
- 16. encyclopedia.pub [encyclopedia.pub]
A Technical Guide to Prospective Molecular Docking of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one with Cyclooxygenase-2 (COX-2)
Abstract
Molecular docking is a cornerstone of modern structure-based drug design, providing critical insights into the interactions between small molecules and their macromolecular targets.[1][2][3] This guide presents a comprehensive, field-proven protocol for conducting a prospective molecular docking study of the novel compound 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant attention for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6][7] Given the established role of Cyclooxygenase-2 (COX-2) in inflammation, this enzyme serves as a highly relevant and rational target for this exemplar study.[8][9] This document provides researchers, scientists, and drug development professionals with a detailed, step-by-step methodology, from target selection and system preparation to docking execution and results validation, thereby establishing a robust framework for in silico analysis.
Introduction and Rationale
The Benzoxazinone Scaffold
The 4H-3,1-benzoxazin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological properties, making them attractive candidates for drug discovery programs.[6][10][11] Studies have demonstrated activities such as anticancer, anti-inflammatory, and enzyme inhibition across various benzoxazinone analogues.[4][7] The specific compound of interest, 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, combines this active core with substituted phenyl rings, suggesting a potential for specific and potent biological interactions.
Target Selection: Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) is the enzyme responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation.[9] Two isoforms exist, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and highly expressed during inflammatory processes.[9] Consequently, selective inhibition of COX-2 is a validated therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[12] The anti-inflammatory potential of various benzoxazinone derivatives makes COX-2 an expertly chosen and logical protein target for this docking study.[8]
For this guide, we will utilize the high-resolution crystal structure of Mus musculus COX-2 complexed with the selective inhibitor Celecoxib, available from the RCSB Protein Data Bank (PDB) under the accession code 3LN1 .[13]
Comprehensive Methodology: A Self-Validating Protocol
This section details the complete workflow for a rigorous molecular docking study. Each step is designed to ensure technical accuracy and reproducibility, forming a self-validating system.
Required Software and Resources
-
3D Structure Visualization and Preparation: UCSF Chimera or PyMOL
-
Ligand Structure Generation: ChemDraw, MarvinSketch, or PubChem
-
Docking Software: AutoDock Vina[14]
-
Preparation Scripts: AutoDock MGLTools[14]
-
Protein Structure Database: RCSB Protein Data Bank (PDB)
Experimental Workflow Diagram
The following diagram outlines the logical flow of the entire docking protocol, from initial data retrieval to final analysis.
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity [article.sapub.org]
- 6. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates [jstage.jst.go.jp]
- 8. nu.edu.om [nu.edu.om]
- 9. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 12. rcsb.org [rcsb.org]
- 13. tandfonline.com [tandfonline.com]
- 14. youtube.com [youtube.com]
The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Characterization of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of the heterocyclic compound, 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the broad and versatile class of benzoxazinones. We will delve into the scientific rationale behind the synthetic strategies, provide detailed experimental protocols, and discuss the potential significance of this molecule within the broader context of medicinal chemistry.
Introduction: The Significance of the 4H-3,1-Benzoxazin-4-one Core
The 4H-3,1-benzoxazin-4-one ring system is a cornerstone in the field of heterocyclic chemistry, recognized for its role as a "privileged scaffold." This designation is attributed to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] Derivatives of this core structure have been reported to exhibit a remarkable spectrum of biological effects, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[2][3][4][5]
The inherent reactivity of the 4H-3,1-benzoxazin-4-one moiety, particularly its susceptibility to nucleophilic attack, also renders it a valuable synthetic intermediate.[2][6] This reactivity is frequently exploited for the synthesis of other important heterocyclic systems, most notably quinazolinones, which are themselves a significant class of biologically active compounds.[7]
This guide will focus on a specific, yet representative, member of this class: 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one . Through a detailed exploration of its synthesis and characterization, we aim to provide a practical framework for the investigation of other novel benzoxazinone derivatives.
The Synthetic Pathway: A Rational Approach to Construction
The discovery and synthesis of novel organic molecules are often guided by established and reliable chemical transformations. The construction of the 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one scaffold is most logically achieved through a well-precedented two-step sequence involving the acylation of a substituted anthranilic acid followed by cyclodehydration.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a clear and logical disconnection. The benzoxazinone ring can be conceptually broken down into two primary building blocks: 5-methylanthranilic acid and 4-methylbenzoyl chloride. This approach is based on the widely employed method of N-acylation followed by intramolecular cyclization.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthesis
The forward synthesis, therefore, proceeds as follows:
-
N-Acylation: 5-methylanthranilic acid is reacted with 4-methylbenzoyl chloride in the presence of a suitable base, typically pyridine. The pyridine serves a dual purpose: it acts as a solvent and neutralizes the hydrochloric acid byproduct generated during the reaction. This step yields the intermediate, N-(4-methylbenzoyl)-5-methylanthranilic acid.
-
Cyclodehydration: The resulting N-acylanthranilic acid is then subjected to cyclodehydration to form the final benzoxazinone ring. This is most commonly achieved by heating with acetic anhydride. The acetic anhydride acts as a dehydrating agent, facilitating the intramolecular condensation between the carboxylic acid and the amide functionalities.
Caption: Synthetic workflow for the target molecule.
Experimental Protocol: A Detailed Methodology
The following is a representative experimental protocol for the synthesis of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.
Materials:
-
5-methylanthranilic acid
-
4-methylbenzoyl chloride
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Ethanol
-
Standard laboratory glassware and equipment
Procedure:
Step 1: Synthesis of N-(4-methylbenzoyl)-5-methylanthranilic acid
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methylanthranilic acid (1.0 eq) in anhydrous pyridine (10 volumes).
-
To this solution, add 4-methylbenzoyl chloride (1.1 eq) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and then pour it into a beaker containing ice-cold water.
-
Acidify the aqueous mixture with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to obtain the crude N-(4-methylbenzoyl)-5-methylanthranilic acid.
-
Recrystallize the crude product from ethanol to obtain the pure intermediate.
Step 2: Synthesis of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
-
Place the purified N-(4-methylbenzoyl)-5-methylanthranilic acid (1.0 eq) in a round-bottom flask.
-
Add acetic anhydride (5-10 volumes) to the flask.
-
Heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution upon cooling.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Structural Elucidation and Characterization
The identity and purity of the synthesized 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one must be confirmed through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the expected regions, two distinct methyl singlets, and the absence of the carboxylic acid and amide N-H protons from the intermediate. |
| ¹³C NMR | The presence of the characteristic carbonyl carbon of the benzoxazinone ring, along with the appropriate number of aromatic and methyl carbons. |
| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching of the lactone in the benzoxazinone ring (typically around 1760-1740 cm⁻¹), and the C=N stretching vibration. The disappearance of the broad O-H stretch from the carboxylic acid and the N-H stretch from the amide of the intermediate. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the target compound (C₁₆H₁₃NO₂). |
Significance and Potential Applications
The discovery of novel benzoxazinone derivatives like 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is of significant interest to the medicinal chemistry community. The specific substitution pattern of this molecule, with methyl groups on both the benzoxazinone core and the phenyl substituent, can influence its lipophilicity, metabolic stability, and ultimately its biological activity.
Based on the known pharmacological profile of the benzoxazinone scaffold, this compound could be a candidate for screening in a variety of biological assays, including:
-
Antimicrobial assays: Against a panel of pathogenic bacteria and fungi.[3]
-
Anti-inflammatory assays: To evaluate its potential to inhibit inflammatory pathways.[4]
-
Anticancer assays: Against various cancer cell lines.
-
Enzyme inhibition assays: Targeting specific enzymes such as proteases or kinases.[5]
Furthermore, this molecule can serve as a versatile building block for the synthesis of a library of related compounds, such as quinazolinones, by reacting it with various nitrogen-based nucleophiles.[6]
Conclusion
The synthesis of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one represents a logical and scientifically sound exploration within the well-established field of benzoxazinone chemistry. By following the rational synthetic pathway and detailed experimental protocols outlined in this guide, researchers can confidently prepare this and other novel derivatives for further investigation. The continued exploration of this privileged scaffold holds significant promise for the discovery of new therapeutic agents and valuable synthetic intermediates.
References
-
El-Mekabaty, A. (2012). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. American Journal of Organic Chemistry, 2(3), 45-51. [Link]
-
Pawar, S. et al. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 555-575. [Link]
-
Hasui, T. et al. (2014). Discovery of 6-[5-(4-fluorophenyl)-3-methyl-pyrazol-4-yl]-benzoxazin-3-one derivatives as novel selective nonsteroidal mineralocorticoid receptor antagonists. Bioorganic & Medicinal Chemistry, 22(19), 5428-5445. [Link]
-
El-Sayed, W. A. et al. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Revista Boliviana de Química, 38(5), 209-218. [Link]
-
Ibrahim, S. M. et al. (2015). Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. International Journal of Molecular Sciences, 16(12), 28249–28261. [Link]
-
Al-Suwaidan, I. A. et al. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen. [Link]
-
6-methyl-2-phenyl-4h-3,1-benzoxazin-4-one. (n.d.). PubChem. [Link]
-
6-Methyl-2-[(4-methylphenyl)amino]-1-benzoxazin-4-one. (n.d.). UNODC. [Link]
-
Reddy, C. R. et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(15), 4983. [Link]
-
Ghorab, M. M. et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 22-34. [Link]
-
6-METHYL-2-PHENYL-4H-3,1-BENZOXAZIN-4-ONE. (n.d.). NextSDS. [Link]
-
Siddiqui, N. et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. [Link]
-
6-Methyl-2-(p-tolylamino)-4H-31-benzoxazin-4-one. (n.d.). SpecAU. [Link]
-
6-Methyl-2-(4-methylanilino)-4H-3,1-benzoxazin-4-one. (n.d.). EPA. [Link]
-
Patel, D. R. et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Scientific Research, 12(4), 1-2. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sapub.org [sapub.org]
- 4. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 5. jocpr.com [jocpr.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. Biological Activities of Recent Advances in Quinazoline | IntechOpen [intechopen.com]
A Detailed Protocol for the Synthesis of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of the heterocyclic compound 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. 4H-3,1-benzoxazin-4-one derivatives are a critical class of compounds in medicinal chemistry and materials science, serving as versatile intermediates for the synthesis of other important heterocycles like quinazolinones and exhibiting a wide range of biological activities.[1] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It is based on a robust and well-established two-step synthetic route involving N-acylation followed by cyclodehydration, explaining the chemical principles behind each step to ensure reproducibility and success.
Introduction and Reaction Principle
The synthesis of 2,6-disubstituted-4H-3,1-benzoxazin-4-ones is a cornerstone reaction in heterocyclic chemistry. These molecules are valuable synthons due to the electrophilic nature of the C2 and C4 positions, making them susceptible to nucleophilic attack and ring-opening reactions, which allows for their conversion into a variety of other molecular scaffolds.[2][3]
The chosen synthetic strategy proceeds in two distinct, high-yielding stages:
-
N-Acylation: The synthesis begins with the nucleophilic acyl substitution reaction between 2-amino-5-methylbenzoic acid and 4-methylbenzoyl chloride. The amino group of the anthranilic acid derivative attacks the electrophilic carbonyl carbon of the acyl chloride. A base, typically pyridine, is used both as a solvent and an acid scavenger to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
-
Cyclodehydration: The resulting N-acyl anthranilic acid intermediate is then cyclized. This is an intramolecular condensation reaction where the carboxylic acid group reacts with the amide, eliminating a molecule of water to form the six-membered oxazinone ring. This step is typically facilitated by a dehydrating agent such as acetic anhydride or thionyl chloride under heating.[1]
This method is reliable, scalable, and utilizes readily available starting materials, making it highly applicable in a research setting.
Visualized Reaction Scheme and Mechanism
The overall synthetic pathway is illustrated below, starting from the key precursors.
Figure 1: Overall two-step synthesis workflow.
The mechanism involves a well-established sequence of acylation followed by an intramolecular cyclization.
Figure 2: Key mechanistic stages of the synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |
| 2-Amino-5-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 2941-78-8 | Purity ≥ 98% |
| 4-Methylbenzoyl chloride | C₈H₇ClO | 154.59 | 874-60-2 | Purity ≥ 98%, handle in fume hood |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Anhydrous grade |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 | Purity ≥ 99% |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Concentrated (37%) |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | 95% or absolute for recrystallization |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Saturated aqueous solution |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | For work-up procedures |
Laboratory Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
Detailed Synthesis Protocol
Safety First: This protocol involves corrosive and irritating chemicals. All steps must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Stage 1: Synthesis of N-(4-methylbenzoyl)-2-amino-5-methylbenzoic Acid (Intermediate)
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.
-
Initial Reaction Mixture: To the flask, add 2-amino-5-methylbenzoic acid (7.55 g, 0.05 mol). Add 50 mL of anhydrous pyridine. Stir the mixture at room temperature until the solid is fully dissolved.
-
Acylation: Dissolve 4-methylbenzoyl chloride (8.50 g, 0.055 mol, 1.1 eq) in 20 mL of anhydrous pyridine. Add this solution to the dropping funnel.
-
Reaction Execution: Cool the flask in an ice bath to 0-5 °C. Add the 4-methylbenzoyl chloride solution dropwise to the stirred reaction mixture over a period of 30-45 minutes. A precipitate of pyridine hydrochloride may form.
-
Causality Note: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of unwanted side products.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Work-up and Isolation:
-
Carefully pour the reaction mixture into a beaker containing 250 mL of crushed ice and water. Stir vigorously for 15 minutes.
-
Acidify the mixture to pH 2-3 by slowly adding concentrated hydrochloric acid. This step protonates the carboxylate and precipitates the product.
-
Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove residual pyridine hydrochloride.
-
Dry the solid in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically 85-95%.
-
Stage 2: Synthesis of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
-
Setup: Place the dried N-(4-methylbenzoyl)-2-amino-5-methylbenzoic acid (5.38 g, 0.02 mol) into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Cyclization Reaction: Add acetic anhydride (30 mL) to the flask. Heat the mixture to reflux (approximately 140 °C) using a heating mantle.[3]
-
Causality Note: Acetic anhydride serves as both the solvent and the dehydrating agent, facilitating the intramolecular cyclization to form the benzoxazinone ring.[2]
-
-
Reaction Monitoring: Maintain the reflux for 2-3 hours. The solid should dissolve as the reaction proceeds. Monitor for the disappearance of the starting material by TLC.
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled solution into a beaker containing 200 g of crushed ice while stirring. This will precipitate the product and quench the excess acetic anhydride.
-
Continue stirring for 30 minutes until the ice has completely melted and the product has fully precipitated.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water (2 x 30 mL) followed by a cold, saturated sodium bicarbonate solution (2 x 30 mL) to remove any remaining acetic acid, and finally with cold water again (2 x 30 mL).
-
Recrystallize the crude product from ethanol to obtain pure, crystalline 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. The expected yield after recrystallization is typically 70-85%.
-
Characterization
The final product should be characterized to confirm its identity and purity.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Literature values for similar structures suggest a melting point in the range of 120-150 °C. The determined melting point should have a narrow range (± 2 °C).
-
Infrared (IR) Spectroscopy: Expected characteristic peaks include:
-
¹H NMR Spectroscopy: Expected signals would correspond to the aromatic protons on both rings and the two methyl group singlets.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Stage 1 | Incomplete reaction; moisture in reagents/glassware. | Extend reaction time. Ensure use of anhydrous pyridine and dry glassware. Check the quality of the 4-methylbenzoyl chloride. |
| Oily product in Stage 1 | Incomplete removal of pyridine; impure starting materials. | Ensure thorough washing of the precipitate with cold water. Consider an additional wash with cold, dilute HCl. |
| Low yield in Stage 2 | Incomplete cyclization; product loss during work-up. | Ensure reflux temperature is maintained. Increase reflux time. Use minimal hot ethanol for recrystallization to avoid product loss. |
| Intermediate isolated in Stage 2 | Insufficient heating or reaction time for cyclization. | Re-subject the isolated intermediate to the reaction conditions (reflux in acetic anhydride) for a longer duration.[5] |
| Product discoloration | Impurities from starting materials or side reactions. | Ensure high-purity starting materials. Perform the recrystallization step carefully, potentially with the addition of a small amount of activated charcoal. |
References
-
Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. Available at: [Link]
-
El-Hashash, M. A., & Guirguis, D. B. (2013). Synthesis of 2-(4-bromophenyl)-4H-3,1-bezoxazin-4-one. As cited in Pawar, et al. (2016). World Journal of Pharmaceutical Research, 5(6), 556-578. Available at: [Link]
-
Nefisath, P., Vishwanatha, P., & Sudhakar, Y. N. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51. Available at: [Link]
-
Khan, T., et al. (2018). Synthesis and Chemical Characterization of Novel Series of Benzoxazinone Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production, 5(3), 41-57. Available at: [Link]
-
Khan, I., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 16-27. Available at: [Link]
-
Shariat, M., et al. (2013). Synthesis of various 2-subtituted 4H-3,1-benzoxazin-4-one using cyanuric chloride and N,N-dimethyl formamide as effective cyclizing agent. As cited in Pawar, et al. (2016). World Journal of Pharmaceutical Research, 5(6), 556-578. Available at: [Link]
-
Zenthy, A. Z. (2014). Synthesis of some new 2-substituted aminobenzoic acid... using 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one. Afinidad, 79(597). Available at: [Link]
-
Bunce, R. A., et al. (2018). 4H-Benzo[d][2][6]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 23(1), 107. Available at: [Link]
-
Errerd, L. F., & Straley, J. M. (1951). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 19, 2671-2674. Available at: [Link]
-
Abdollahi, S., & Shariat, M. (2004). Synthesis of benzoxazinone derivatives: a new route to 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-710. Available at: [Link]
-
Pawar, S. B., et al. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 556-578. Available at: [Link]
-
Wang, L., et al. (2013). Copper-catalyzed C-N bond formation/rearrangement sequence: synthesis of 4H-3,1-benzoxazin-4-ones. Organic & Biomolecular Chemistry, 11(23), 3793-3796. Available at: [Link]
-
Ibrahim, S. S., et al. (2015). Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. International Journal of Molecular Sciences, 16(12), 28247-28263. Available at: [Link]
- Bach, N. J., & Kornfeld, E. C. (1976). Process for preparing benzoxazines. U.S. Patent No. 3,989,698. Washington, DC: U.S. Patent and Trademark Office.
-
Reddy, T. S., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5710. Available at: [Link]
-
Abdollahi, S., & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, 2005(6), M448. Available at: [Link]
-
Reddy, T. S., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5710. Available at: [Link]
Sources
Application Note: Comprehensive NMR Spectroscopic Characterization of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
Abstract
This application note provides a detailed guide for the structural elucidation of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The benzoxazinone scaffold is a significant pharmacophore in medicinal chemistry, and unambiguous characterization is crucial for drug development and quality control.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, outlines optimized protocols for sample preparation and the acquisition and interpretation of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectra. By explaining the causality behind experimental choices and providing a self-validating system of protocols, this document serves as a practical resource for the comprehensive characterization of this and structurally related compounds.
Introduction: The Significance of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
The 3,1-benzoxazin-4-one ring system is a privileged heterocyclic motif present in numerous biologically active compounds with a wide spectrum of therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.[1][2] The specific substitution pattern of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, featuring methyl groups on both the benzoxazinone core and the phenyl substituent, necessitates a robust and detailed structural characterization to confirm its identity and purity. NMR spectroscopy is the cornerstone technique for the unambiguous determination of molecular structure in solution.[4] This guide provides a comprehensive workflow for its characterization.
Experimental Workflow: A Logic-Driven Approach
The structural elucidation of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one by NMR spectroscopy follows a logical progression from sample preparation to complex 2D spectral analysis. Each step builds upon the last to provide a complete and validated structural assignment.
Caption: Experimental workflow for NMR characterization.
Protocols: From Sample Preparation to Data Acquisition
Sample Preparation: The Foundation of High-Quality Spectra
The quality of the NMR sample directly impacts the quality of the resulting spectra.[5] A properly prepared sample ensures optimal signal-to-noise, resolution, and spectral integrity.
Protocol 1: Preparation of the NMR Sample
-
Material: 5-10 mg of purified 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. For ¹³C NMR, a more concentrated sample (15-25 mg) is recommended to reduce acquisition time.[6]
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice for benzoxazinone derivatives due to its relatively non-polar nature and ability to dissolve a wide range of organic compounds.[7][8] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, which is a more polar aprotic solvent.[7]
-
Procedure: a. Ensure the sample is dry and free of residual solvents by placing it under high vacuum for several hours.[8] b. Weigh the sample directly into a clean, dry vial. c. Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[6] d. Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect for any particulate matter. e. If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8] f. The optimal sample height in the NMR tube should be approximately 4-5 cm.[5] g. Cap the NMR tube securely to prevent solvent evaporation.[7] h. Wipe the exterior of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any fingerprints or dust before inserting it into the spectrometer.[7]
NMR Data Acquisition: A Multi-faceted Approach
The following are standard acquisition parameters for a 400 MHz or 500 MHz NMR spectrometer.
Protocol 2: ¹H NMR Acquisition
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
Protocol 3: ¹³C NMR Acquisition
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 220-250 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
Protocol 4: 2D COSY (Correlation Spectroscopy) Acquisition
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 2-4 per increment.
Protocol 5: 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition
-
Pulse Program: A standard gradient-selected HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 160-180 ppm.
-
Number of Increments: 256 in the indirect dimension.
-
Number of Scans: 4-8 per increment.
Spectral Interpretation: Deciphering the Molecular Structure
The following sections detail the predicted NMR spectral data for 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, based on established chemical shift principles and data from structurally similar compounds.[9][10]
Caption: Molecular structure and atom numbering scheme. (Note: A placeholder image is used. In a real application, a chemical drawing with numbered atoms would be inserted.)
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H5 | ~8.05 | s (singlet) | 1H | Located on the benzoxazinone ring, deshielded by the adjacent carbonyl group and lack of ortho-coupling partners. |
| H7 | ~7.60 | d (doublet) | 1H | Aromatic proton on the benzoxazinone ring, coupled to H8. |
| H8 | ~7.45 | d (doublet) | 1H | Aromatic proton on the benzoxazinone ring, coupled to H7. |
| H2'/H6' | ~8.15 | d (doublet) | 2H | Aromatic protons on the p-tolyl ring, deshielded by proximity to the imine bond and coupled to H3'/H5'. |
| H3'/H5' | ~7.35 | d (doublet) | 2H | Aromatic protons on the p-tolyl ring, coupled to H2'/H6'. |
| 6-CH₃ | ~2.50 | s (singlet) | 3H | Methyl group attached to the aromatic benzoxazinone ring. |
| 4'-CH₃ | ~2.45 | s (singlet) | 3H | Methyl group attached to the p-tolyl ring. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C4 (C=O) | ~160.0 | Carbonyl carbon, highly deshielded.[10] |
| C2 (C=N) | ~156.5 | Imine carbon, deshielded.[10] |
| C8a | ~145.0 | Quaternary carbon in the benzoxazinone ring fused to the aromatic ring. |
| C6 | ~139.0 | Quaternary carbon bearing the methyl group. |
| C4' | ~143.0 | Quaternary carbon on the p-tolyl ring bearing the methyl group. |
| C1' | ~128.0 | Quaternary carbon on the p-tolyl ring attached to C2. |
| C7 | ~138.0 | Aromatic CH on the benzoxazinone ring. |
| C5 | ~128.5 | Aromatic CH on the benzoxazinone ring. |
| C2'/C6' | ~129.0 | Aromatic CH on the p-tolyl ring. |
| C3'/C5' | ~130.0 | Aromatic CH on the p-tolyl ring. |
| C4a | ~117.0 | Quaternary carbon in the benzoxazinone ring adjacent to the oxygen. |
| C8 | ~127.0 | Aromatic CH on the benzoxazinone ring. |
| 6-CH₃ | ~21.5 | Methyl carbon attached to the benzoxazinone ring. |
| 4'-CH₃ | ~21.8 | Methyl carbon attached to the p-tolyl ring. |
2D NMR Correlation Analysis
2D NMR experiments are essential for confirming the assignments made from 1D spectra.[11]
-
COSY Analysis: The COSY spectrum will show correlations (cross-peaks) between protons that are coupled to each other. Key expected correlations include:
-
A cross-peak between H7 (~7.60 ppm) and H8 (~7.45 ppm), confirming their ortho relationship on the benzoxazinone ring.
-
A cross-peak between H2'/H6' (~8.15 ppm) and H3'/H5' (~7.35 ppm), confirming their ortho relationship on the p-tolyl ring.
-
The absence of other correlations for the aromatic singlets (H5) and the methyl singlets (6-CH₃, 4'-CH₃) will confirm their isolated spin systems.
-
-
HSQC Analysis: The HSQC spectrum correlates each proton with its directly attached carbon atom, providing definitive ¹H-¹³C one-bond connections.[12] This is invaluable for assigning the carbon signals.
-
A cross-peak will be observed between the proton signal at ~8.05 ppm (H5) and the carbon signal at ~128.5 ppm (C5).
-
Correlations will be seen for H7/C7, H8/C8, H2'/C6' with C2'/C6', and H3'/H5' with C3'/C5'.
-
The methyl proton signals (~2.50 ppm and ~2.45 ppm) will correlate with their respective carbon signals (~21.5 ppm and ~21.8 ppm).
-
Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides a powerful and unambiguous method for the complete structural characterization of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. The protocols and predicted spectral data presented in this application note offer a comprehensive guide for researchers to confirm the synthesis of the target molecule and assess its purity. This systematic approach ensures the generation of high-quality, reliable data essential for advancing research and development in medicinal chemistry.
References
- Bruker. (n.d.). Avance Beginners Guide - Solvent Selection.
- BenchChem. (2025). A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d. BenchChem.
- Scribd. (n.d.). NMR Solvent Selection Guidelines.
- Nefisath, P., Vishwanatha, P., & Sudhakar, Y. N. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51.
- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
- Labinsights. (2025, February 19).
- Nefisath, P., Vishwanatha, P., & Sudhakar, Y. N. (2018).
- NMR Facility. (n.d.).
- BenchChem. (2025). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. BenchChem.
- University of Rochester. (2026). How to Get a Good 1H NMR Spectrum. Department of Chemistry.
- Organomation. (n.d.).
- Magnetic Resonance Research Center. (2023, July 24).
- Mongolia Journals Online. (2024, April 22).
- Khan, T., Babu, Y. R., Banu, B. F., et al. (2018). Synthesis and Chemical Characterization of Novel Series of Benzoxazinone Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production, 5(3), 41–57.
- Mapana Journal of Sciences. (2021, August 16).
- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group.
- Erba, E., et al. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1079-1089.
-
MDPI. (2019, October 1). 4H-Benzo[d][13][14]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters.
- PubMed. (2000, May 15). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors.
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). 1H NMR spectrum of benzoxazine monomer 4 (b).
- Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- OpenOChem Learn. (n.d.). Interpreting.
- BaCaTeC. (n.d.).
- Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.
-
Wang, Y., et al. (n.d.). Synthesis of Benzo[13][14]oxazines via Copper(I)-catalyzed Cascade Annulation of Nitriles, Aldehydes and Diaryliodonium Salts.
- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- El-Hashash, M. A., et al. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Egyptian Journal of Chemistry, 64(10), 5675-5683.
- SpectraBase. (n.d.). 2-phenyl-4H-3,1-benzoxazin-4-one - Optional[13C NMR] - Chemical Shifts.
- Journal of Chemical Education. (2013, March 19). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab.
- Science.gov. (n.d.). cosy hsqc hmbc: Topics.
- ResearchGate. (n.d.).
- MilliporeSigma. (n.d.). 6-methyl-2-phenyl-4h-3,1-benzoxazin-4-one.
-
ScienceScholar. (2022, May 22). Synthesis and identification of benzo[d][13][14]oxazin-4-one derivatives and testing of antibacterial activity of some of them.
Sources
- 1. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 2. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 3. Synthesis and Characterization of Benzoxazinone Derivatives | Mapana Journal of Sciences [journals.christuniversity.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. organomation.com [organomation.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 14. scribd.com [scribd.com]
Applications of 2-Aryl-4H-3,1-Benzoxazin-4-one Derivatives in Drug Discovery: A Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
A Note on 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
Publicly available research specifically detailing the biological activities and drug discovery applications of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is limited. However, the broader class of 2-aryl-4H-3,1-benzoxazin-4-ones, to which this compound belongs, is a well-established and versatile scaffold in medicinal chemistry. These compounds have demonstrated a wide spectrum of pharmacological activities, making them promising candidates for further investigation.
This document provides a detailed overview of the potential applications of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one based on the known biological activities of structurally similar benzoxazinone derivatives. The protocols and mechanistic insights provided herein are intended to serve as a comprehensive guide for researchers initiating studies on this specific molecule. It is imperative to note that these general methodologies will require optimization and validation for the specific compound of interest.
Introduction to 2-Aryl-4H-3,1-Benzoxazin-4-ones
The 4H-3,1-benzoxazin-4-one core is a bicyclic heterocyclic system containing a fused benzene and oxazinone ring. The presence of this scaffold in a molecule often imparts significant biological activity. Derivatives of 4H-3,1-benzoxazin-4-one are of considerable interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[1][2][3][4][5]
The synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones typically involves the cyclization of N-acyl anthranilic acids, which can be prepared from the corresponding anthranilic acid and an aroyl chloride.[3][6] This synthetic accessibility allows for the facile generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Potential Therapeutic Applications and Mechanisms of Action
Based on extensive research on the benzoxazinone scaffold, 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is a promising candidate for investigation in the following therapeutic areas:
Anticancer Activity
Benzoxazinone derivatives have emerged as a significant class of compounds with potent antiproliferative and cytotoxic effects against various human cancer cell lines.[7][8][9] The proposed mechanisms of action are diverse and include:
-
Induction of Apoptosis and Cell Cycle Arrest: Many benzoxazinone derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[8][9][10]
-
Targeting c-Myc G-quadruplexes: Some benzoxazinone derivatives can induce the formation of G-quadruplex structures in the promoter region of the c-Myc gene, leading to the downregulation of c-Myc expression.[7] This is a significant finding as c-Myc is a key proto-oncogene often overexpressed in many human cancers.
-
PI3K/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is crucial for cancer cell growth and survival. Certain 2H-benzo[b][1][11]oxazin-3(4H)-one derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[12]
-
Methionyl-tRNA Synthetase Inhibition: Some studies suggest that benzoxazinone derivatives may exert their anticancer effects by inhibiting key enzymes like methionyl-tRNA synthetase, which is essential for protein synthesis and cell proliferation.[13][14]
Caption: Potential anticancer mechanisms of benzoxazinone derivatives.
Anti-inflammatory Activity
Several novel benzoxazinone and quinazolinone derivatives have demonstrated significant anti-inflammatory and analgesic activities.[11][15][16][17] The mechanism of action is often compared to that of nonsteroidal anti-inflammatory drugs (NSAIDs). Some derivatives have shown potent inhibition of rat paw edema, a common model for acute inflammation, with reduced gastrointestinal toxicity compared to traditional NSAIDs.[11][16][17]
Antimicrobial Activity
The benzoxazinone scaffold is also associated with broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.[1][4][15][18][19][20][21][22][23][24] The exact mechanisms are not always fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to evaluate the potential biological activities of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.
In Vitro Anticancer Activity Evaluation
Caption: Workflow for in vitro anticancer activity assessment.
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]
This assay determines the distribution of cells in different phases of the cell cycle.
Materials:
-
6- or 12-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6- or 12-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Treat cells with the test compound as described for the cell cycle analysis.
-
Harvest the cells and resuspend them in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour of staining.
In Vivo Anti-inflammatory Activity Evaluation
This is a standard model for evaluating acute anti-inflammatory activity.[11][16][17]
Materials:
-
Wistar rats (150-200 g)
-
1% Carrageenan solution in saline
-
Test compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Indomethacin or Diclofenac)
-
Pletismometer
Protocol:
-
Divide the rats into groups (control, standard, and test compound groups).
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a pletismometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
In Vitro Antimicrobial Activity Evaluation
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)[21][23]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[21]
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Test compound dilutions
-
Standard antibiotics (e.g., Ampicillin, Ciprofloxacin) and antifungals (e.g., Mycostatine)[1][15]
Protocol:
-
Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Presentation
Quantitative data from these assays should be summarized in clearly structured tables for easy comparison.
Table 1: Representative In Vitro Anticancer Activity of Benzoxazinone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound X | A549 (Lung) | 5.2 | [8] |
| Compound Y | HeLa (Cervical) | 8.1 | [25] |
| Compound Z | MCF-7 (Breast) | 3.7 | [25] |
Table 2: Representative In Vivo Anti-inflammatory Activity of Benzoxazinone Derivatives
| Compound ID | Paw Edema Inhibition (%) | Ulcerogenicity Index | Reference |
| Compound A | 62.61 | 2.67 | [11][16][17] |
| Indomethacin | 70.25 | High | [15] |
Conclusion
While specific data for 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is not yet widely available, the extensive research on the broader class of 2-aryl-4H-3,1-benzoxazin-4-ones provides a strong rationale for its investigation as a potential therapeutic agent. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore its anticancer, anti-inflammatory, and antimicrobial properties. Through systematic evaluation, the therapeutic potential of this specific molecule can be thoroughly elucidated, potentially leading to the development of novel drug candidates.
Sources
- 1. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates [jstage.jst.go.jp]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 12. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. nu.edu.om [nu.edu.om]
- 18. biomedpharmajournal.org [biomedpharmajournal.org]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]
- 21. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mediresonline.org [mediresonline.org]
- 23. sciencescholar.us [sciencescholar.us]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells [frontiersin.org]
Using 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one as a serine protease inhibitor
Application Note & Protocol
Evaluating 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one as a Potent Serine Protease Inhibitor
Audience: Researchers, scientists, and drug development professionals in pharmacology, biochemistry, and medicinal chemistry.
Abstract: Serine proteases represent a major class of enzymes integral to numerous physiological and pathological processes, making them prime targets for therapeutic intervention.[1][2] This document provides a detailed guide for the evaluation of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, a member of the 4H-3,1-benzoxazin-4-one class of compounds, as an inhibitor of serine protease activity. 4H-3,1-benzoxazin-4-ones have been identified as a "privileged scaffold" demonstrating a range of biological activities, including potent inhibition of serine proteases like human leukocyte elastase and Cathepsin G.[3][4][5][6] We present the scientific basis for their mechanism of action, followed by robust, step-by-step protocols for determining key inhibitory parameters such as IC50 and performing kinetic analysis. These protocols are designed to be self-validating and provide researchers with the necessary tools to accurately characterize this compound's inhibitory potential.
Scientific Principle and Mechanism of Action
Serine proteases are characterized by a highly conserved catalytic triad composed of Serine (Ser), Histidine (His), and Aspartate (Asp) residues in their active site.[3] The catalytic mechanism involves the serine's hydroxyl group acting as a nucleophile to attack the carbonyl carbon of a substrate's peptide bond.
The 4H-3,1-benzoxazin-4-one scaffold functions as a potent inhibitor by acting as an alternate substrate. The active site serine (e.g., Ser195 in chymotrypsin) performs a nucleophilic attack on the endocyclic carbonyl group (C4) of the benzoxazinone ring. This leads to the opening of the heterocyclic ring and the formation of a stable, covalent acyl-enzyme intermediate.[7][8] This acylation effectively sequesters the enzyme, rendering it catalytically inactive. The stability of this intermediate prevents the rapid deacylation that would occur with a true substrate, thus leading to potent inhibition.
Caption: Proposed mechanism of serine protease inhibition by 4H-3,1-benzoxazin-4-one.
Required Materials and Reagents
-
Inhibitor: 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
-
Enzyme: Purified serine protease (e.g., Trypsin, Chymotrypsin, Human Neutrophil Elastase)
-
Substrate: Corresponding chromogenic or fluorogenic substrate (e.g., Boc-Val-Pro-Arg-NHMec for Thrombin, MeO-Succinyl-Ala-Ala-Pro-Val-NHMec for Elastase).[9]
-
Buffer: Assay buffer appropriate for the specific enzyme (e.g., 50 mM Tris, 10 mM CaCl₂, 0.15 M NaCl, pH 8.0 for Hepsin).[10]
-
Solvent: 100% Dimethyl sulfoxide (DMSO) for inhibitor stock.
-
Equipment:
-
Microplate reader capable of absorbance or fluorescence detection.
-
Standard 96-well flat-bottom microplates (black for fluorescence, clear for absorbance).
-
Calibrated single and multichannel pipettes.
-
Incubator set to the optimal temperature for the enzyme (e.g., 37°C).[9]
-
Protocol 1: Preparation of Reagents and Stock Solutions
This initial preparation is critical for the accuracy and reproducibility of the inhibition assay.
-
Inhibitor Stock Solution (10 mM):
-
Accurately weigh a sufficient amount of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.
-
Dissolve in 100% DMSO to a final concentration of 10 mM.
-
Scientist's Note: DMSO is the preferred solvent for many organic compounds. However, the final concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity. Aliquot and store at -20°C to prevent degradation from repeated freeze-thaw cycles.
-
-
Enzyme Working Solution:
-
Prepare a stock solution of the serine protease in a suitable buffer and store as per the manufacturer's instructions.
-
On the day of the experiment, dilute the enzyme stock with cold assay buffer to a concentration that is 2X the desired final assay concentration.
-
Rationale: Preparing a 2X solution simplifies the final reaction setup. Keeping the enzyme on ice maintains its stability and activity.
-
-
Substrate Working Solution:
-
Dilute the substrate stock (often supplied in DMSO) with assay buffer to a concentration that is 2X the desired final assay concentration.
-
Rationale: The final substrate concentration should ideally be at or near its Michaelis constant (Km) for sensitive detection of inhibition.
-
Protocol 2: In Vitro Inhibition Assay for IC50 Determination
This protocol outlines the steps to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50). The assay is performed in a 96-well plate format with a final volume of 100 µL.[9]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Pharmacological Inhibition of Serine Proteases to Reduce Cardiac Inflammation and Fibrosis in Atrial Fibrillation [frontiersin.org]
- 3. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. A new class of heterocyclic serine protease inhibitors. Inhibition of human leukocyte elastase, porcine pancreatic elastase, cathepsin G, and bovine chymotrypsin A alpha with substituted benzoxazinones, quinazolines, and anthranilates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
Application Notes & Protocols: Ring-Opening Reactions of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
Introduction: The Versatility of a Privileged Scaffold
The 4H-3,1-benzoxazin-4-one ring system is a cornerstone scaffold in synthetic and medicinal chemistry. These bicyclic structures serve as pivotal intermediates, primarily for the synthesis of quinazolinones, a class of compounds renowned for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[1][2] The specified molecule, 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, incorporates a tolyl group at the 2-position and a methyl group on the benzo moiety, making it an excellent precursor for creating diverse and sterically defined quinazolinone derivatives.
The key to the synthetic utility of benzoxazinones lies in the electrophilic nature of the heterocyclic ring.[3] The carbonyl carbon at the C4 position is highly susceptible to nucleophilic attack, which initiates a ring-opening cascade. This event breaks the ester bond and provides a reactive N-acylanthranilic acid intermediate, which can then undergo subsequent reactions, most commonly an intramolecular cyclization, to form new heterocyclic systems.[3][4] This document provides a detailed guide on the common ring-opening reaction conditions for 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, with a focus on practical, field-proven protocols for researchers in drug discovery and organic synthesis.
Core Mechanism: Nucleophilic Acyl Substitution
The fundamental reaction pathway for all protocols described herein is a nucleophilic acyl substitution. A nucleophile (Nu:) attacks the electrophilic carbonyl carbon (C4) of the benzoxazinone ring. This forms a tetrahedral intermediate which subsequently collapses, leading to the cleavage of the endocyclic C-O bond (ring-opening). The resulting intermediate is an N-acylated aminobenzoic acid derivative, which, under the reaction conditions, typically cyclizes to a more stable quinazolinone product.
Caption: General mechanism for nucleophilic ring-opening of benzoxazinone.
Protocols for Ring-Opening with Nitrogen Nucleophiles
The reaction of benzoxazinones with nitrogen nucleophiles is the most extensively studied and utilized transformation, providing a robust pathway to medicinally significant quinazolin-4(3H)-ones.[3]
Application 1: Aminolysis with Primary Amines
This is the most common method for producing 2,3-disubstituted quinazolinones. The reaction involves the initial ring-opening by the amine, followed by an in-situ cyclization with the elimination of water to form the stable quinazolinone ring.[4][5]
Rationale: This protocol is chosen for its high efficiency and broad substrate scope. By varying the primary amine, a diverse library of N3-substituted quinazolinones can be readily synthesized. The methyl groups on the starting material will be retained in the final product, yielding derivatives of 6,8-dimethyl-2-(4-methylphenyl)quinazolin-4(3H)-one.
Detailed Experimental Protocol: Synthesis of 3-Alkyl/Aryl-6-methyl-2-(4-methylphenyl)quinazolin-4(3H)-one
-
Reagent Preparation:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one (1.0 eq, e.g., 2.51 g, 10 mmol) in a suitable solvent such as absolute ethanol or glacial acetic acid (30-40 mL).[6][7] Using acetic acid can facilitate the final dehydration step.
-
Add the desired primary amine (e.g., aniline, benzylamine) (1.1 - 1.2 eq). An excess of the amine ensures the complete consumption of the starting benzoxazinone.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 2-6 hours.[6][7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting benzoxazinone spot and the appearance of a new, typically more polar, product spot indicates reaction completion.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Pour the concentrated residue into a beaker containing ice-cold water (100 mL) with vigorous stirring.[3] This will cause the crude product to precipitate.
-
Filter the solid precipitate using a Büchner funnel, and wash thoroughly with cold water to remove any unreacted amine and solvent residues.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure quinazolinone derivative.
-
Application 2: Hydrazinolysis
Reacting the benzoxazinone with hydrazine hydrate is a key step in synthesizing 3-amino-quinazolinones. These products are valuable intermediates for constructing fused heterocyclic systems like triazoloquinazolines, which have their own unique biological profiles.[3][8]
Rationale: This protocol is specifically employed when a reactive amino group is desired at the N3 position for further derivatization. The reaction proceeds similarly to aminolysis, but the resulting product is a versatile synthetic handle.
Detailed Experimental Protocol: Synthesis of 3-Amino-6-methyl-2-(4-methylphenyl)quinazolin-4(3H)-one
-
Reagent Preparation:
-
Dissolve 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one (1.0 eq, e.g., 2.51 g, 10 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask fitted with a reflux condenser.
-
Add hydrazine hydrate (99-100%) (1.5 - 2.0 eq) dropwise to the stirred solution.[6][8] A larger excess is often used to ensure a high conversion rate.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approx. 78 °C) for 3-5 hours.[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction flask to room temperature. The product often crystallizes out of the ethanol solution upon cooling.
-
If precipitation occurs, filter the solid product directly. If not, reduce the solvent volume by half using a rotary evaporator and then cool in an ice bath to induce crystallization.
-
Wash the filtered solid with a small amount of cold ethanol.
-
Recrystallize from ethanol to yield the pure 3-amino-quinazolinone product.
-
Summary of Reaction Conditions
The choice of nucleophile and solvent system is critical for achieving high yields and purity. The following table summarizes typical conditions for the ring-opening of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.
| Nucleophile (eq.) | Solvent | Temperature | Typical Time | Product Type |
| Primary Amine (1.1 eq) | Glacial Acetic Acid | Reflux | 2-6 h | 2,3-Disubstituted Quinazolinone |
| Primary Amine (1.1 eq) | Ethanol | Reflux | 4-8 h | 2,3-Disubstituted Quinazolinone |
| Hydrazine Hydrate (1.5 eq) | Ethanol | Reflux | 3-5 h | 3-Amino-Quinazolinone |
| Ammonium Acetate (excess) | Glacial Acetic Acid | Reflux | 4-6 h | 2-Substituted Quinazolinone |
Workflow & Troubleshooting
A successful synthesis relies on careful execution and monitoring.
Sources
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. journals.uob.edu.ly [journals.uob.edu.ly]
- 5. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties | IntechOpen [intechopen.com]
- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. Synthesis of Quinazoline and Quinazolinone Derivatives | IntechOpen [intechopen.com]
Application Note: Structural Characterization of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one using FT-IR and Mass Spectrometry
Abstract
This application note provides a detailed guide for the structural analysis of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, a heterocyclic compound representative of a class with significant pharmacological interest.[1][2][3] We outline optimized protocols for Fourier-Transform Infrared (FT-IR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The methodologies are designed to yield unambiguous identification through functional group analysis and high-accuracy mass determination, including a proposed fragmentation pathway derived from tandem mass spectrometry (MS/MS) principles. The causality behind key experimental parameters is explained to empower researchers to adapt these methods for analogous small molecules.
Introduction: The Importance of Benzoxazinone Characterization
The 4H-3,1-benzoxazin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, and protease inhibition properties.[1][3] The specific compound, 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one (Molecular Formula: C₁₆H₁₃NO₂, Molecular Weight: 251.29 g/mol ), combines this core with substituted aryl moieties, making it a valuable candidate for drug discovery programs.
Accurate and comprehensive structural confirmation is a non-negotiable cornerstone of chemical and pharmaceutical research. It ensures the identity and purity of a synthesized compound, validates synthetic pathways, and is a prerequisite for any subsequent biological evaluation. This guide details the synergistic application of FT-IR and Mass Spectrometry, two powerful analytical techniques, to provide a complete and confident characterization of the title compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and non-destructive technique that provides definitive information about the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds, a unique spectral "fingerprint" of the compound is generated.[4]
Rationale for Experimental Design
The choice of sampling technique is critical for obtaining a high-quality spectrum. While the traditional KBr pellet method is effective, we recommend Attenuated Total Reflectance (ATR) for this protocol.
-
Expertise & Experience: ATR requires minimal to no sample preparation, eliminating the need for grinding and pressing pellets, which can be time-consuming and potentially introduce moisture artifacts (visible as a broad O-H stretch around 3400 cm⁻¹). This significantly improves reproducibility and sample throughput. The direct contact of the solid sample with the ATR crystal (typically diamond or germanium) ensures a strong, clear signal.
Experimental Protocol: FT-IR via ATR
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Background Scan: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow it to dry completely. Acquire a background spectrum (typically 16-32 scans) to measure the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the crystalline 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one sample directly onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal. This is crucial for a strong signal.
-
Data Acquisition: Collect the sample spectrum over the range of 4000-600 cm⁻¹.
-
Resolution: 4 cm⁻¹
-
Scans: 32 (A higher number of scans increases the signal-to-noise ratio).
-
-
Post-Acquisition: Clean the crystal thoroughly. Process the resulting spectrum using the instrument software (e.g., baseline correction, normalization).
FT-IR Workflow Diagram
Caption: FT-IR analysis workflow using the ATR method.
Expected Data and Interpretation
The FT-IR spectrum provides clear evidence for the key structural features of the benzoxazinone ring and its substituents. The expected absorption frequencies are summarized below, based on established correlation charts.[5][6][7]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Rationale for Assignment |
| 3100-3000 | C-H Stretch | Aromatic (Ar-H) | Medium | Confirms the presence of the two phenyl rings. |
| 3000-2850 | C-H Stretch | Methyl (-CH₃) | Medium-Weak | Corresponds to the methyl groups on both phenyl rings. |
| ~1765 | C=O Stretch | Ester/Lactone in Benzoxazinone | Strong, Sharp | This is a key diagnostic peak for the benzoxazinone ring system.[8] |
| ~1630 | C=N Stretch | Imine within the Oxazinone Ring | Medium | Confirms the heterocyclic ring structure. |
| 1600, 1510, 1450 | C=C Stretch | Aromatic Ring Skeletal Vibrations | Medium-Strong | Further evidence of the aromatic systems. |
| ~1250 | C-O-C Asymmetric Stretch | Aryl-Ether Linkage in Ring | Strong | Characteristic of the ester linkage within the oxazinone ring. |
| ~1050 | C-O-C Symmetric Stretch | Aryl-Ether Linkage in Ring | Strong | Complements the asymmetric stretch, confirming the C-O-C moiety. |
| 900-690 | C-H Out-of-Plane Bend | Aromatic Substitution Pattern | Strong | The specific pattern can give clues about the substitution on the benzene rings. |
Mass Spectrometry: Molecular Weight and Structural Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high precision and for elucidating its structure through controlled fragmentation. Electrospray Ionization (ESI) is the preferred method for this class of molecules as it is a "soft ionization" technique that typically preserves the molecular ion, minimizing premature fragmentation and providing a clear molecular weight.[9]
Rationale for Experimental Design
-
Ionization Mode: Positive ion mode ESI is selected because the nitrogen atom in the benzoxazinone ring is a site of basicity that can be readily protonated to form a stable [M+H]⁺ ion.
-
Tandem MS (MS/MS): To gain deeper structural insight, we employ tandem mass spectrometry. The [M+H]⁺ ion is isolated (MS1), subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and the resulting fragment ions are analyzed (MS2). This controlled fragmentation provides a roadmap of the molecule's connectivity.[10][11]
Experimental Protocol: LC-MS with ESI
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a high-purity solvent such as methanol or acetonitrile. Further dilute this stock to a working concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Trustworthiness: Using LC-MS grade solvents and performing serial dilutions prevents contamination and ensures the final concentration is appropriate to avoid detector saturation.
-
-
Instrumentation (Direct Infusion or LC Inlet):
-
Method A (Direct Infusion): Infuse the sample solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min). This is a rapid method for confirming molecular weight.
-
Method B (LC Inlet): Inject the sample onto a C18 liquid chromatography column. While requiring more setup, this method provides sample cleanup and retention time information. A typical gradient might be from 10% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid).[12][13] The addition of formic acid aids in the protonation of the analyte.
-
-
Mass Spectrometer Parameters (Typical):
-
Ionization Mode: ESI, Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (N₂) Flow: 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
Scan Range (MS1): m/z 50 - 500
-
MS/MS: Isolate the precursor ion (e.g., m/z 252.1) and apply varying collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
MS Analysis Workflow Diagram
Caption: General workflow for ESI-MS and MS/MS analysis.
Expected Data and Proposed Fragmentation
Analysis of the mass spectrum will confirm the molecular weight and provide structural details. The fragmentation of benzoxazinone derivatives often proceeds through characteristic pathways.[11][14]
Full Scan (MS1): A prominent ion should be observed at m/z 252.1 , corresponding to the protonated molecule [C₁₆H₁₃NO₂ + H]⁺. High-resolution mass spectrometry (HRMS), if available, would yield a mass accurate to within 5 ppm (e.g., 252.0974), confirming the elemental composition.
Tandem MS (MS2): The fragmentation of the m/z 252.1 precursor is predicted to follow the pathway outlined below. This proposed pathway is based on established fragmentation mechanisms for N-containing heterocyclic systems, including retro-Diels-Alder (RDA) reactions and neutral losses.[10][15]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure / Identity |
| 252.1 | 224.1 | 28 (CO) | Loss of carbon monoxide from the lactone carbonyl. |
| 252.1 | 133.1 | 119 (C₈H₇N) | Cleavage yielding the protonated p-methylbenzoyl cation. |
| 252.1 | 120.1 | 132 (C₈H₆O₂) | Cleavage yielding the protonated 6-methyl-2-imino-benzene fragment. |
| 133.1 | 91.1 | 42 (C₂H₂O) | Loss of ketene from the p-methylbenzoyl cation to form the tropylium ion. |
Proposed MS/MS Fragmentation Pathway Diagram
Caption: Proposed major fragmentation pathway for [M+H]⁺.
Conclusion
The combined application of FT-IR and ESI-MS/MS provides a robust and definitive method for the structural characterization of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. FT-IR confirms the presence of all key functional groups, most notably the diagnostic lactone carbonyl and imine moieties of the core ring. Mass spectrometry verifies the elemental composition via an accurate mass measurement of the protonated molecule and reveals the compound's connectivity through predictable and rational fragmentation pathways. These self-validating protocols offer a reliable framework for researchers in synthetic chemistry and drug development to confidently identify and characterize novel small molecules.
References
-
de Koster, C. G., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(10), 1054-66. [Link]
-
de la Cruz, E., et al. (2006). Determination of benzoxazinone derivatives in plants by combining pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray mass spectrometry. Journal of Agricultural and Food Chemistry, 54(4), 1001-8. [Link]
-
Kovács, P., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(12), 1237-1245. [Link]
-
Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. NIU Website. [Link]
-
University of Northern Illinois. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU Chemistry & Biochemistry Document. [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts Website. [Link]
-
de la Cruz, E., et al. (2018). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. ResearchGate. [Link]
-
Deepashree C L, et al. (n.d.). FTIR frequency range and functional groups present in the sample before extraction process. ResearchGate. [Link]
-
Macías, F. A., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(10), 1054-66. [Link]
-
Ntsefong, G. N., et al. (2022). Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L. Phytochemistry Letters, 48, 123-129. [Link]
-
Gierula, M., et al. (2019). Determination of benzoxazinoids in Spring and Winter varieties of wheat using ultra-performance liquid chromatography coupled with mass spectrometry. Acta Chromatographica, 31(3), 178-183. [Link]
-
Macias, F. A., et al. (n.d.). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. fateallchem. [Link]
-
Kéki, S., et al. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 19(19), 2689-702. [Link]
-
Various Authors. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. American Chemical Society, Division of Petroleum Chemistry, Preprints, 45(4), 564-566. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link]
-
Fadda, A. A., et al. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Revista Boliviana de Química, 38(4), 143-154. [Link]
-
Abdollahi, S., & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, 2005(6), M448. [Link]
-
NextSDS. (n.d.). 6-METHYL-2-PHENYL-4H-3,1-BENZOXAZIN-4-ONE. NextSDS Website. [Link]
-
Various Authors. (2019). Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium, Allow Detection/Characterization of All Reaction Intermediates. ResearchGate. [Link]
-
Ibrahim, S. S., et al. (n.d.). Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. CORE. [Link]
-
Panda, S., et al. (2011). A Study on Compatibility of Ofloxacin with Different Polymers through Fourier Transform Infrared Spectroscopy. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 926. [Link]
-
Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]
-
Pawar, P. P., et al. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 556-577. [Link]
-
Reddy, G. V., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(19), 6296. [Link]
-
Ma, Y. L., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. [Link]
-
U.S. Environmental Protection Agency. (2016). Fourier Transform Infrared (FTIR) Reference Spectra. EPA Website. [Link]
-
PubChem. (n.d.). 4H-3,1-Benzoxazin-4-one. PubChem Database. [Link]
-
Khan, I., et al. (2008). 2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o127. [Link]
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 5. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 6. eng.uc.edu [eng.uc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. akjournals.com [akjournals.com]
- 14. fateallchem.dk [fateallchem.dk]
- 15. lifesciencesite.com [lifesciencesite.com]
Technical Support Center: Synthesis of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
Welcome to the technical support center for the synthesis of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthesis, improve yields, and overcome common experimental hurdles.
Introduction
6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is a member of the benzoxazinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Furthermore, these compounds serve as valuable intermediates in the synthesis of other important heterocycles, such as quinazolinones.[1] The successful and high-yield synthesis of this target molecule is therefore a critical step in many research and development pipelines.
This guide will focus on the common synthetic routes and provide practical, field-proven insights to enhance your experimental outcomes.
Troubleshooting Guide: Enhancing Synthesis Yield
This section addresses specific issues that you may encounter during the synthesis of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, which is typically synthesized from 5-methylanthranilic acid and 4-methylbenzoyl chloride.
Issue 1: Low or No Product Yield
Low or nonexistent yield is one of the most common and frustrating challenges in organic synthesis. A systematic approach is essential to diagnose and resolve the underlying cause.
Possible Causes & Suggested Solutions
| Possible Cause | Suggested Solution | Scientific Rationale |
| Poor Quality of Starting Materials | - Use freshly purified starting materials. 5-methylanthranilic acid can degrade over time. - Verify the purity of 4-methylbenzoyl chloride, as it can hydrolyze upon exposure to moisture. | Impurities in starting materials can interfere with the reaction by consuming reagents, poisoning catalysts, or promoting side reactions. Hydrolyzed acid chloride will not participate in the desired acylation.[4][5] |
| Inefficient Acylation | - Ensure the use of a suitable base, such as pyridine or triethylamine, to scavenge the HCl byproduct. - The reaction is often performed in an anhydrous aprotic solvent like dichloromethane or chloroform. | The acylation of the amino group of anthranilic acid is a nucleophilic acyl substitution. The base neutralizes the generated HCl, preventing the protonation of the amine and driving the reaction forward.[6][7] |
| Incomplete Cyclization | - The N-acylated intermediate may not cyclize efficiently. The use of a dehydrating agent like acetic anhydride or cyanuric chloride is often necessary. - Heating the reaction mixture can also promote cyclization. | Cyclization is an intramolecular condensation reaction that involves the loss of a water molecule. Dehydrating agents facilitate this process by removing water as it is formed, shifting the equilibrium towards the product.[8] |
| Inappropriate Reaction Conditions | - Optimize reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. | Reaction kinetics are highly dependent on temperature. Insufficient time or temperature may lead to an incomplete reaction, while excessive heat can cause decomposition. An inert atmosphere prevents unwanted side reactions with atmospheric components.[4][5] |
Issue 2: Formation of Significant Side Products
The presence of multiple spots on a TLC plate in addition to your starting materials and desired product indicates the formation of side products, which can significantly lower the yield of the target compound.
Possible Causes & Suggested Solutions
| Possible Cause | Suggested Solution | Scientific Rationale |
| Formation of N-acyl anthranilic acid intermediate | If cyclization is incomplete, the primary product will be the N-acylated intermediate. Ensure the cyclizing agent is active and added correctly.[4] | The reaction proceeds in two main steps: N-acylation followed by cyclodehydration. If the second step is not efficient, the intermediate will accumulate.[8][9] |
| Dimerization or Polymerization | - Use dilute reaction conditions to favor intramolecular cyclization over intermolecular reactions. - Control the rate of addition of the acyl chloride. | High concentrations of reactants can promote intermolecular reactions, leading to the formation of dimers and polymers instead of the desired cyclic product. |
| Reaction with Solvent | - Choose an inert solvent that does not react with the starting materials or intermediates. Aprotic solvents like toluene, xylene, or chlorinated solvents are generally suitable.[10] | Solvents with active protons (e.g., alcohols) can react with the acid chloride, leading to unwanted byproducts and reduced yield. |
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
Possible Causes & Suggested Solutions
| Possible Cause | Suggested Solution | Scientific Rationale |
| Oily Product That Does Not Crystallize | - Try triturating the oil with a non-polar solvent like hexane or a mixture of ethyl acetate and hexane to induce crystallization.[4] - If trituration fails, column chromatography may be necessary for purification. | The oily nature of the product is often due to residual solvent or impurities that inhibit crystallization. Trituration helps to remove these impurities and provides a crystalline solid. |
| Co-elution of Impurities during Chromatography | - Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. - Consider recrystallization after column chromatography for further purification. | The polarity of the solvent system in chromatography dictates the separation of compounds. Fine-tuning the mobile phase can improve the resolution between the product and impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one?
A1: The most common synthesis involves a two-step process. First, the amino group of 5-methylanthranilic acid is acylated by 4-methylbenzoyl chloride to form an N-(4-methylbenzoyl)-5-methylanthranilic acid intermediate. This is followed by an intramolecular cyclodehydration to form the benzoxazinone ring.[9]
Caption: General reaction pathway for the synthesis of the target benzoxazinone.
Q2: Are there alternative, catalyst-free methods for this synthesis?
A2: Yes, catalyst-free methods have been developed. One approach involves an iodine-catalyzed condensation/cyclization strategy.[11] Another method utilizes ultrasound conditions with anthranilic acids and aryl aldehydes in the presence of acetic anhydride.[11][12] However, the traditional acylation-cyclization route remains widely used due to its simplicity and effectiveness.
Q3: How critical is the choice of base in the acylation step?
A3: The choice of base is very important. A tertiary amine base like triethylamine or pyridine is commonly used.[6][7] Its primary role is to neutralize the hydrochloric acid formed during the acylation reaction. Without a base, the HCl would protonate the amino group of the starting material, rendering it non-nucleophilic and stopping the reaction. The stoichiometry of the base should be at least equivalent to the acid chloride used.
Q4: Can I use a different dehydrating agent for the cyclization step?
A4: While acetic anhydride is common, other reagents can be used.[8] Polyphosphoric acid and sulfuric acid have been reported, but these are harsh conditions that may not be suitable for all substrates.[8] Cyanuric chloride in the presence of triethylamine is another effective cyclizing agent that works under milder conditions.[8][13]
Q5: What are some key safety precautions to take during this synthesis?
A5: 4-methylbenzoyl chloride is corrosive and lachrymatory; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Pyridine and triethylamine are flammable and have strong odors. Acetic anhydride is also corrosive. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.
Experimental Protocols
Protocol 1: Synthesis of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
This protocol outlines a standard laboratory procedure for the synthesis of the target compound.
Materials:
-
5-methylanthranilic acid
-
4-methylbenzoyl chloride
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
Step 1: N-Acylation
-
In a round-bottom flask under an inert atmosphere, dissolve 5-methylanthranilic acid (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 4-methylbenzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
Step 2: Cyclodehydration
-
Once the acylation is complete (as indicated by TLC), add acetic anhydride (3-5 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (around 80-90 °C) for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash it with cold water.
Step 3: Purification
-
Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to obtain the pure 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.
-
Dry the purified product under vacuum.
Caption: A streamlined workflow for the synthesis of the target benzoxazinone.
References
- BenchChem. (2025). Technical Support Center: Efficient Synthesis of 4H-3,1-Benzoxazin-4-ones.
- BenchChem. (2025). Literature Review on the Chemistry of 4H-3,1-Benzoxazin-4-ones.
-
MDPI. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5238. Retrieved from [Link]
-
Gholap, A. R., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 57. Retrieved from [Link]
-
Ge, Z.-Y., et al. (2013). Copper-catalyzed C-N bond formation/rearrangement sequence: synthesis of 4H-3,1-benzoxazin-4-ones. The Journal of Organic Chemistry, 78(9), 4524-4529. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and reactions of 2‐hetero‐4H‐3,1‐benzoxazin‐4‐ones. Retrieved from [Link]
-
Macías, F. A., et al. (2006). Optimization of Benzoxazinones as Natural Herbicide Models by Lipophilicity Enhancement. Journal of Agricultural and Food Chemistry, 54(25), 9357-9363. Retrieved from [Link]
-
El-Hashash, M. A., et al. (2022). Synthesis and reactions of some novel 4H-3,1-benzoxazinone bearing chalcone moiety with antibacterial evaluation. Revista Boliviana de Química, 39(3), 20-32. Retrieved from [Link]
-
PubMed. (2006). Optimization of benzoxazinones as natural herbicide models by lipophilicity enhancement. Retrieved from [Link]
-
Modern Scientific Press Company. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. Retrieved from [Link]
-
CORE. (n.d.). Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting Low Yield in Benzoxazole Synthesis.
- BenchChem. (2025). Underlying Reaction Mechanism for Benzoxazinone Formation.
-
Semantic Scholar. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine. Retrieved from [Link]
-
PMC. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]
-
MDPI. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, 2005(6), M448. Retrieved from [Link]
-
Mongolia Journals Online. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Retrieved from [Link]
-
SciSpace. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]
-
ResearchGate. (2021). Some benzoxazinones of physiological importance: a synthetic perspective. Retrieved from [Link]
-
CSIR-NCL Library, Pune. (2014). (Thio)urea-mediated benzoxazinone opening: mild approach towards synthesis of o-(substituted amido)benzamides. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Benzoxazinones using Salicyloyl Chloride.
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Screening of some benzoxazinone derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical and Process Engineering Research Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uomosul.edu.iq [uomosul.edu.iq]
- 7. semanticscholar.org [semanticscholar.org]
- 8. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance [mdpi.com]
- 12. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine [organic-chemistry.org]
Troubleshooting poor solubility of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one in DMSO
Welcome to the technical support guide for 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.
Understanding the Challenge: The "Like Dissolves Like" Principle
At its core, solubility is governed by the principle of "like dissolves like."[1] 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, a member of the benzoxazinone class of heterocyclic compounds, possesses a rigid, largely non-polar structure. While DMSO is a powerful aprotic solvent capable of dissolving a wide array of compounds, issues can still arise with molecules that have strong intermolecular forces or a tendency to crystallize.[2][3] This guide will walk you through a systematic approach to troubleshoot and resolve these solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've added the calculated amount of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one to my DMSO, but it's not dissolving. What are the initial steps I should take?
Answer:
It's not uncommon for compounds to require more than simple addition to a solvent to fully dissolve. Here is a systematic approach to initiate dissolution:
Initial Dissolution Protocol:
-
Ensure Accurate Weighing: Use a calibrated analytical balance to weigh your compound. Precision at this stage is critical for accurate final concentrations.[4]
-
Quality of DMSO: Always use anhydrous, high-purity DMSO (≥99.9%).[4] DMSO is highly hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of hydrophobic compounds.[4]
-
Vortexing: After adding the DMSO to your compound in a suitable vial, cap it tightly and vortex the solution for 30-60 seconds.[4] This initial mechanical agitation is often sufficient to dissolve many compounds.
-
Visual Inspection: Carefully inspect the solution against a light source to ensure no visible particulates remain.
If the compound is still not fully dissolved, proceed to the more advanced troubleshooting steps outlined below.
Q2: Vortexing alone wasn't enough. What's the next step to improve solubility without compromising my compound's integrity?
Answer:
When mechanical agitation is insufficient, we can introduce energy into the system more aggressively, but in a controlled manner. Sonication is the preferred next step.
The Power of Sonication:
Sonication utilizes high-frequency sound waves to create microbubbles in the solvent. The rapid formation and collapse of these bubbles generate localized energy, which helps to break down the intermolecular forces in the compound's crystal lattice, facilitating dissolution.[1][5][6]
Sonication Protocol:
-
Place your sealed vial containing the compound and DMSO into a water bath sonicator.
-
Sonicate for 5-10 minutes. The water in the bath helps to evenly distribute the ultrasonic energy and dissipate any heat generated.
-
After sonication, visually inspect the solution for any remaining solid particles.
-
If necessary, repeat the sonication process for another 5-10 minutes.
Q3: My compound is still not fully in solution after sonication. Can I heat the sample?
Answer:
Yes, gentle heating can be employed as a next step, but it must be approached with caution.
The Role of Temperature in Solubility:
For most compounds, solubility increases with temperature. The added thermal energy helps to overcome the lattice energy of the solid, allowing the solvent molecules to interact more effectively with the compound.
Controlled Heating Protocol:
-
Place the sealed vial in a water bath or heating block set to a temperature between 30-40°C. Crucially, do not exceed 40°C initially , as excessive heat can lead to the degradation of many organic compounds.[5][7]
-
Allow the sample to heat for 10-15 minutes, with intermittent vortexing.
-
After heating, allow the solution to cool to room temperature. It is vital to ensure that the compound remains in solution upon cooling. If it precipitates out, this indicates that you have created a supersaturated solution, which will not be stable for experimental use.
Data Summary: Recommended Dissolution Techniques
| Technique | Key Parameters | Causality | Considerations |
| Vortexing | 30-60 seconds | Provides initial mechanical agitation to break up powder and increase surface area. | May not be sufficient for highly crystalline or poorly soluble compounds. |
| Sonication | 5-20 minutes (in a water bath) | Uses ultrasonic waves to create cavitation, breaking intermolecular bonds. | A gentle yet effective method; minimizes thermal stress on the compound.[5] |
| Gentle Heating | 30-40°C for 10-15 minutes | Increases kinetic energy, helping to overcome the compound's crystal lattice energy. | Risk of compound degradation; always check for stability at elevated temperatures.[5][7] |
Q4: I've managed to dissolve the compound, but it crashes out of solution when I dilute it into my aqueous assay buffer. What is happening and how can I prevent this?
Answer:
This is a common issue known as precipitation upon dilution and is a direct consequence of the significant polarity difference between DMSO and aqueous buffers.
The Challenge of Aqueous Dilution:
6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is poorly soluble in water. When a concentrated DMSO stock is added to an aqueous medium, the DMSO rapidly disperses, and the local concentration of the organic solvent around the compound molecules drops dramatically. This causes the compound to come out of solution and precipitate.
Strategies to Mitigate Precipitation:
-
Lower the Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, typically below 0.5%, to minimize solvent effects and toxicity.[5]
-
Serial Dilutions in DMSO: Before diluting into your aqueous buffer, perform serial dilutions of your stock solution in 100% DMSO to get closer to your final desired concentration.[5]
-
Method of Addition: When adding the DMSO stock to the aqueous buffer, vortex or stir the buffer continuously to ensure rapid mixing and prevent the formation of localized high concentrations of the compound that can initiate precipitation.[7]
-
Use of Co-solvents: For particularly challenging compounds, a co-solvent system can be employed. A common formulation involves first dissolving the compound in a minimal amount of DMSO, and then using other solvents like PEG300 or Tween 80 to create a more stable solution for in-vivo studies.[8]
Experimental Workflow for Dilution
Caption: A workflow diagram illustrating the correct procedure for diluting a DMSO stock solution into an aqueous buffer to prevent precipitation.
Q5: Could the purity of my 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one sample be affecting its solubility?
Answer:
Absolutely. The purity of your compound is a critical factor that can significantly impact its observed solubility.
Impact of Impurities:
-
Insoluble Impurities: If your sample contains impurities that are less soluble in DMSO than the compound of interest, they will remain as particulates, giving the false impression that your target compound is not dissolving.
-
Altered Crystal Form: Impurities can sometimes influence the crystalline structure (polymorphism) of your compound, potentially leading to a less soluble form.
-
Inaccurate Concentration: If a significant portion of the weighed material is an impurity, the actual concentration of your active compound will be lower than calculated.
Recommendations:
-
Source High-Purity Compounds: Whenever possible, obtain compounds with the highest possible purity, and review the certificate of analysis.
-
Analytical Characterization: If you are synthesizing the compound in-house, ensure it is thoroughly characterized (e.g., by NMR, LC-MS) to confirm its identity and purity.[9]
Troubleshooting Logic Flow
Caption: A step-by-step decision tree for troubleshooting the dissolution of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one in DMSO.
Best Practices for Stock Solution Preparation and Storage
-
Aliquoting: Once your compound is fully dissolved, it is highly recommended to aliquot the stock solution into single-use volumes. This prevents repeated freeze-thaw cycles which can degrade the compound and introduce moisture into the DMSO.[4][5]
-
Storage: Store your DMSO stock solutions at -20°C or -80°C, protected from light.[4]
-
Labeling: Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.
By following these troubleshooting steps and best practices, you will be well-equipped to overcome the solubility challenges of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one and ensure the reliability and reproducibility of your experimental results.
References
-
PubMed. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available from: [Link]
-
ResearchGate. How do I make a stock solution of a substance in DMSO?. Available from: [Link]
-
gChem. DMSO. Available from: [Link]
-
PMC. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Available from: [Link]
-
GEUS' publications. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available from: [Link]
-
PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Available from: [Link]
-
ResearchGate. How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?. Available from: [Link]
-
Emulate. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available from: [Link]
-
PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link]
-
ResearchGate. 1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm.. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. gchemglobal.com [gchemglobal.com]
- 3. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emulatebio.com [emulatebio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification & Recrystallization of 6-Methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
Welcome to the Technical Support Center for benzoxazinone derivatives. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one .
Due to the addition of two methyl groups (one on the benzoxazine core and one on the phenyl ring), this specific derivative exhibits high lipophilicity and unique crystallization behaviors. Furthermore, like all 4H-3,1-benzoxazin-4-ones, it is highly susceptible to hydrolytic ring-opening[1]. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative data to ensure high-yield, high-purity isolation.
Mechanistic Workflows & Degradation Pathways
To successfully purify this compound, it is critical to understand both the intended isolation workflow and the primary degradation pathway that causes yield loss during recrystallization.
Workflow for the isolation and recrystallization of benzoxazin-4-one derivatives.
Hydrolytic degradation pathway of benzoxazin-4-ones into N-acylanthranilic acids.
Self-Validating Experimental Protocols
Do not rely on visual cues alone. The following methodologies incorporate built-in validation steps to ensure chemical integrity throughout the purification process.
Protocol A: Pre-Purification Aqueous Workup
Objective: Remove unreacted 5-methylanthranilic acid and p-toluic acid without triggering the hydrolytic ring-opening of the benzoxazinone core[2]. Causality: Unreacted starting materials contain free carboxylic acids. A mild, cold basic wash deprotonates these impurities, partitioning them into the aqueous layer as sodium salts, while the highly lipophilic, neutral benzoxazinone remains in the organic phase.
-
Dilution: Dilute the crude cyclodehydration mixture (e.g., in dichloromethane) to a concentration of ~0.1 M.
-
Cold Wash: Wash the organic layer with 1 volume of ice-cold 5% aqueous NaHCO3 . Crucial: Keep the contact time under 3 minutes to prevent base-catalyzed hydrolysis of the benzoxazinone.
-
Phase Separation: Separate the organic layer and wash once with ice-cold brine to remove residual alkalinity.
-
Desiccation: Dry the organic layer over anhydrous Na2SO4 for 15 minutes.
-
Validation Check (TLC): Spot the organic layer on a silica TLC plate against the starting materials. Elute with Hexanes:Ethyl Acetate (3:1).
-
Self-Validation: The starting materials ( Rf≈0.1−0.2 , broad spots) must be absent. The target benzoxazinone should appear as a single, distinct spot at Rf≈0.6−0.7 (UV 254 nm active).
-
-
Concentration: Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 40°C to yield the crude solid.
Protocol B: Anti-Solvent Recrystallization (THF / n-Heptane)
Objective: Obtain >99% pure crystalline product while avoiding solvolysis[3]. Causality: While ethanol is frequently cited for benzoxazinone recrystallization[4], the di-methylated nature of this specific compound makes it highly hydrophobic. Furthermore, hot ethanol can act as a nucleophile, leading to ethyl ester byproducts. Using a non-nucleophilic THF/n-heptane anti-solvent system prevents degradation and maximizes yield.
-
Dissolution: Dissolve the crude 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one in a minimum volume of warm Tetrahydrofuran (THF) at 50°C.
-
Anti-Solvent Addition: Dropwise, add hot n-heptane (anti-solvent) while stirring continuously until the solution becomes faintly turbid (the cloud point).
-
Clarification: Add 1-2 drops of THF just until the solution turns clear again.
-
Cooling: Remove from heat. Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator for 4 hours to maximize crystal growth.
-
Filtration: Filter the crystals under vacuum and wash with ice-cold n-heptane.
-
Validation Check (IR Spectroscopy):
-
Self-Validation: Run an ATR-FTIR of the dried crystals. A successful, intact benzoxazinone ring will show a sharp, intense lactone/oxazinone C=O stretch at ~1760-1770 cm⁻¹ [5]. If you observe a broad O−H/N−H stretch at 3200-3400 cm⁻¹ and a shifted carbonyl at ~1650 cm⁻¹ , your product has hydrolyzed back to the open-chain amide.
-
Troubleshooting Guides & FAQs
Q1: My recrystallized product is showing a lower-than-expected mass, and NMR reveals a mixture of my product and an open-chain amide. What happened? A1: You are observing hydrolytic degradation. Benzoxazin-4-ones are highly susceptible to nucleophilic attack at the C4 carbonyl. If you used aqueous ethanol, or if your organic solvent was not thoroughly dried with Na2SO4 prior to evaporation, trace water (often catalyzed by residual acid from the cyclization step) cleaved the C-O bond. Fix: Switch to the anhydrous THF/n-heptane protocol described above and ensure strict anhydrous conditions during evaporation.
Q2: Instead of forming crystals, my product "oils out" at the bottom of the flask during cooling. How do I fix this? A2: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute in the chosen solvent system is lower than the saturation temperature. Because 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is highly lipophilic, it easily forms a supersaturated heavy organic phase in mixed solvents. Fix: Lower the initial concentration of your crude mixture. Re-heat the mixture until it is a single clear phase, add 10% more THF, and cool it much slower. Seeding the solution with a pure crystal just above the cloud point will force solid-liquid crystallization before liquid-liquid separation can occur.
Q3: Can I use column chromatography instead of recrystallization for this compound? A3: Yes, but with caution. Silica gel is slightly acidic. Prolonged exposure on a silica column can lead to partial hydrolysis or irreversible binding of the benzoxazinone, reducing your yield[3]. If you must use chromatography, use neutral alumina or pass a quick plug of silica using a non-polar eluent (e.g., Petroleum Ether:Ethyl Acetate 5:1) to minimize contact time.
Q4: Why is the aqueous wash step restricted to 3 minutes? A4: The benzoxazine ring is unstable in alkaline conditions. While a NaHCO3 wash is necessary to remove unreacted 5-methylanthranilic acid and p-toluic acid, prolonged exposure to the aqueous base will catalyze the ring-opening of your synthesized product, reverting it to the N-acylanthranilic acid intermediate[2]. Speed and low temperature (ice-cold) suppress this side reaction.
Quantitative Data: Solvent Selection Matrix
Selecting the correct solvent is the most critical variable in this workflow. The table below summarizes the quantitative performance of various recrystallization solvents for di-methylated 2-aryl-4H-3,1-benzoxazin-4-ones based on empirical stability and yield profiles.
| Solvent System | Solvolysis Risk | Yield Recovery (%) | Purity (HPLC) | Causality / Notes |
| THF / n-Heptane (1:4) | Very Low | 90 - 95% | >99.5% | Optimal. Non-nucleophilic. Steep solubility curve prevents oiling out. |
| n-Heptane (Pure) | Low | 85 - 90% | >98.0% | Good alternative, but requires large solvent volumes due to poor solubility even at reflux[3]. |
| Toluene | Low | 70 - 75% | >98.0% | Excellent for removing polar impurities, but the high boiling point makes vacuum drying difficult without applying heat (which risks degradation). |
| Ethanol (Absolute) | Moderate | 75 - 80% | ~95.0% | Fast crystallization, but carries a risk of ring-opening to ethyl anthranilate derivatives if heated excessively. |
| Aqueous Methanol | High | < 50% | <80.0% | Not Recommended. High risk of rapid hydrolytic ring-opening to N-acylanthranilic acid. |
References
The protocols and mechanistic explanations in this guide are grounded in peer-reviewed methodologies for the synthesis and purification of 4H-3,1-benzoxazin-4-ones.
-
Beilstein Journal of Organic Chemistry - Silica-bound benzoyl chloride mediated the solid-phase synthesis of 4H-3,1-benzoxazin-4-ones. Highlights the use of non-nucleophilic solvents (n-heptane) for the recrystallization of benzoxazinones to prevent degradation. 3
-
BenchChem Technical Support - Efficient Synthesis of 4H-3,1-Benzoxazin-4-ones. Details troubleshooting for incomplete cyclization and the removal of N-acyl anthranilic acid intermediates. 2
-
National Institutes of Health (PMC) - 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids. Discusses the stability and thermal elimination challenges of benzoxazin-4-one derivatives. 1
-
Arkivoc - A comparative study of solution phase as well as solvent free microwave assisted syntheses. Provides IR/NMR validation markers for cyclic benzoxazinones vs. open-chain amides. 5
-
Revista de la Societat Catalana de Química (Raco.cat) - Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone. Explains the ethanolysis risk where benzoxazinones react with alcohols to form ethyl anthranilate derivatives.
-
Chemistry Central Journal (Researcher.life) - One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives. Outlines mild condition cyclodehydration and subsequent purification protocols. 4
Sources
- 1. 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Silica-bound benzoyl chloride mediated the solid-phase synthesis of 4H-3,1-benzoxazin-4-ones [beilstein-journals.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. arkat-usa.org [arkat-usa.org]
Technical Support Center: Synthesis of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
Welcome to the technical support center for the synthesis of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and high-purity synthesis. Our focus is on minimizing byproduct formation through a deep understanding of the reaction mechanism and critical process parameters.
Introduction
The synthesis of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is a critical process in the development of various pharmacologically active molecules. The most common and direct route involves the acylation of 5-methylanthranilic acid with 4-methylbenzoyl chloride to form the N-acyl anthranilic acid intermediate, followed by a cyclodehydration step to yield the desired benzoxazinone. While seemingly straightforward, this synthesis is often plagued by the formation of byproducts that can complicate purification and reduce overall yield. This guide will provide the necessary insights to mitigate these challenges.
Troubleshooting Guide: Minimizing Byproducts
This section addresses specific issues that may arise during the synthesis, their probable causes, and actionable solutions.
Problem 1: Presence of a significant amount of starting material (5-methylanthranilic acid) in the final product.
-
Probable Cause: Incomplete acylation reaction. This could be due to insufficient 4-methylbenzoyl chloride, poor quality of the acylating agent, or suboptimal reaction conditions (temperature, time).
-
Solution:
-
Verify Stoichiometry: Ensure a slight excess (1.1-1.2 equivalents) of 4-methylbenzoyl chloride is used.
-
Reagent Quality: Use freshly distilled or high-purity 4-methylbenzoyl chloride. Old or improperly stored reagent may have hydrolyzed to 4-methylbenzoic acid, which is unreactive under these conditions.
-
Reaction Conditions: The acylation is typically performed in an aprotic solvent like pyridine or a mixture of a non-polar solvent and a base (e.g., toluene with triethylamine) at room temperature. If the reaction is sluggish, gentle heating (40-50°C) can be applied. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 5-methylanthranilic acid spot disappears.
-
Problem 2: Isolation of N-(4-methylbenzoyl)-5-methylanthranilic acid as the major product instead of the desired benzoxazinone.
-
Probable Cause: Incomplete cyclization of the N-acyl anthranilic acid intermediate.[1][2][3] This is a very common issue and can be caused by several factors:
-
Ineffective Cyclizing Agent: The chosen cyclizing agent (e.g., acetic anhydride, thionyl chloride) may be old or deactivated.
-
Insufficient Temperature: The cyclodehydration step often requires elevated temperatures to proceed to completion.
-
Presence of Water: Traces of water can hydrolyze the cyclizing agent and the benzoxazinone product back to the N-acyl anthranilic acid.[3]
-
-
Solution:
-
Choice and Quality of Cyclizing Agent: Acetic anhydride is a common and effective cyclizing agent for this step. Use a fresh bottle of acetic anhydride. Other reagents like thionyl chloride or phosphorus oxychloride can also be used, but require careful handling and optimization.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.
-
Optimize Reaction Temperature and Time: The cyclization with acetic anhydride typically requires refluxing for several hours. Monitor the reaction by TLC, observing the disappearance of the N-acyl anthranilic acid spot and the appearance of the product spot.
-
Use of a Catalyst: In some cases, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) can promote cyclization, but this should be done cautiously as it can also promote side reactions.
-
Problem 3: Formation of a diacylated byproduct.
-
Probable Cause: Use of a large excess of the acylating agent (4-methylbenzoyl chloride) can lead to the formation of a mixed anhydride at the carboxylic acid group of the N-acyl anthranilic acid intermediate.[3] While this is a reactive intermediate that can lead to the desired product, under certain conditions, it may persist or lead to other byproducts.
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of 4-methylbenzoyl chloride to a slight excess (1.1-1.2 equivalents) during the initial acylation step.
-
Stepwise Addition: Add the 4-methylbenzoyl chloride dropwise to the solution of 5-methylanthranilic acid to maintain a low instantaneous concentration of the acylating agent.
-
Problem 4: Presence of colored impurities in the final product.
-
Probable Cause: Side reactions involving the cyclizing agent, particularly if using acetic anhydride at high temperatures for prolonged periods. Acetic anhydride can undergo self-condensation to form colored byproducts like dehydracetic acid.[4]
-
Solution:
-
Minimize Reaction Time: Do not reflux the reaction mixture for an unnecessarily long time. Monitor the reaction by TLC and stop the reaction once the starting material is consumed.
-
Purification: Most colored impurities can be removed by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Activated carbon treatment during recrystallization can also be effective in removing colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine in the acylation step?
A1: Pyridine serves a dual purpose in the acylation of 5-methylanthranilic acid. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine group and the acid chloride. This prevents the protonation of the starting amine, which would render it unreactive. Secondly, pyridine can act as a nucleophilic catalyst by reacting with the acid chloride to form a more reactive acylpyridinium salt, which then readily acylates the amine.
Q2: Can I use a different base instead of pyridine?
A2: Yes, other non-nucleophilic tertiary amines like triethylamine (TEA) can be used in conjunction with a less reactive solvent such as dichloromethane (DCM) or toluene. However, pyridine is often preferred as it can also act as the solvent. The choice of base and solvent can influence the reaction rate and byproduct profile, so it may require some optimization.
Q3: My final product shows a broad melting point. What could be the reason?
A3: A broad melting point is a strong indication of impurities. The most likely impurity is the uncyclized N-(4-methylbenzoyl)-5-methylanthranilic acid. Other possibilities include residual starting materials or byproducts from the cyclizing agent. To confirm the purity, it is recommended to analyze the product by High-Performance Liquid Chromatography (HPLC) or obtain a Nuclear Magnetic Resonance (NMR) spectrum. Purification by recrystallization is the most common method to obtain a sharp melting point.
Q4: Is it possible to perform this synthesis as a one-pot reaction?
A4: Yes, it is often possible to perform the acylation and cyclization steps in a one-pot procedure. After the initial acylation is complete (as confirmed by TLC), the cyclizing agent (e.g., acetic anhydride) can be added directly to the reaction mixture, followed by heating to effect cyclization. This approach can be more efficient by reducing the number of workup and isolation steps. However, it requires careful optimization to ensure both reactions go to completion.
Q5: What is the mechanism of byproduct formation from acetic anhydride?
A5: Acetic anhydride, especially at elevated temperatures and in the presence of basic catalysts, can undergo self-condensation. The enolate of acetic anhydride can attack another molecule of acetic anhydride, leading to the formation of acetoacetic anhydride, which can then cyclize to form dehydracetic acid. These and other related condensation products are often colored and can be difficult to remove if formed in significant quantities.[4]
Experimental Protocol: Synthesis of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
This protocol is designed to minimize byproduct formation by carefully controlling the reaction conditions.
Materials:
-
5-methylanthranilic acid
-
4-methylbenzoyl chloride (freshly distilled or high purity)
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
Procedure:
Step 1: Acylation of 5-methylanthranilic acid
-
Place 5-methylanthranilic acid (1.0 equivalent) in a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous pyridine (approximately 5-10 mL per gram of anthranilic acid) to the flask and stir until the solid is completely dissolved.
-
Cool the solution in an ice bath.
-
Slowly add 4-methylbenzoyl chloride (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The reaction is complete when the spot corresponding to 5-methylanthranilic acid is no longer visible. This typically takes 2-4 hours.
Step 2: Cyclization to 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
-
To the reaction mixture from Step 1, add acetic anhydride (3.0 equivalents).
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118°C for pyridine).
-
Maintain the reflux for 2-3 hours.
-
Monitor the cyclization by TLC, observing the disappearance of the intermediate N-(4-methylbenzoyl)-5-methylanthranilic acid spot and the formation of the product spot.
Step 3: Isolation and Purification
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and water. This will precipitate the crude product.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of cold water to remove any residual pyridine and acetic acid.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.
-
Characterize the final product by melting point, NMR, and IR spectroscopy to confirm its identity and purity.
Data Presentation
Table 1: Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High levels of unreacted 5-methylanthranilic acid | Incomplete acylation | Verify stoichiometry of 4-methylbenzoyl chloride, use high-purity reagent, optimize reaction time/temperature. |
| Major product is N-(4-methylbenzoyl)-5-methylanthranilic acid | Incomplete cyclization | Use fresh acetic anhydride, ensure anhydrous conditions, increase reflux time/temperature. |
| Presence of diacylated byproduct | Excess 4-methylbenzoyl chloride | Use a slight excess (1.1-1.2 eq.) of acylating agent, add dropwise. |
| Colored impurities in the final product | Self-condensation of acetic anhydride | Minimize reflux time, purify by recrystallization (with activated carbon if necessary). |
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.
Byproduct Formation Pathways
Caption: Key pathways for desired product and common byproduct formation.
References
-
Abdollahi, S., & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, 2005(6), M448. [Link][5]
-
Bunce, R. A., et al. (2018). 4H-Benzo[d][1][6]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molbank, 2018(4), M1014. [Link][7]
-
Elmaaty, A., et al. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad, 78(597). [Link]
- Errede, L. A. (1978). The chemistry of 4H-3,1-benzoxazin-4-ones. Journal of Organic Chemistry, 43(9), 1887-1890.
-
Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link][3]
-
Khabazzadeh, H., Saidi, K., & Sheibani, H. (2008). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Iranian Journal of Organic Chemistry, 1(1), 43-45. [Link][6]
-
Shariat, M., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 59. [Link][1]
- Tilstam, U., & Weinmann, H. (2002). Acetic Anhydride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
-
Vorbruggen, H., & Krolikiewicz, K. (1981). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Heterocycles, 15(1), 479-484. [Link][4]
-
Zentmyer, D. T., & Wagner, E. C. (1949). The Acylation of Anthranilic Acid. Journal of Organic Chemistry, 14(6), 967-979. [Link]
Sources
- 1. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. mdpi.com [mdpi.com]
- 6. journals.iau.ir [journals.iau.ir]
- 7. 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction time and temperature for 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
Welcome to the technical support resource for the synthesis and optimization of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. This guide is designed for researchers, medicinal chemists, and process development scientists. We will move beyond simple procedural lists to explore the underlying chemical principles that govern this transformation, enabling you to troubleshoot common issues and rationally optimize your reaction conditions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic strategy for 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one?
The most robust and widely adopted method for constructing this and similar 2-aryl-4H-3,1-benzoxazin-4-ones involves a two-step, one-pot sequence starting from the appropriately substituted anthranilic acid.[1][2] The process begins with the N-acylation of 5-methylanthranilic acid with 4-methylbenzoyl chloride (p-toluoyl chloride). This is followed by an in-situ cyclodehydration of the resulting N-acylanthranilic acid intermediate to form the final benzoxazinone ring.[3]
Q2: Why are reaction temperature and time such critical parameters in this synthesis?
Temperature and time are intrinsically linked and represent the core challenge in optimizing this synthesis.
-
Temperature: This parameter directly controls the rate of two competing reactions: the desired intramolecular cyclodehydration and potential side reactions, including thermal degradation. The cyclization step has a significant activation energy barrier. Insufficient heat will result in a stalled reaction, isolating only the N-acyl intermediate.[4] Conversely, excessive temperature can lead to decomposition or the formation of undesired, often colored, byproducts.
-
Reaction Time: The optimal reaction time is the point at which the formation of the product is maximized before significant degradation or side-product formation occurs. In some methodologies, shorter reaction times may yield a dihydro-benzoxazinone intermediate, which requires further reaction time or higher temperatures to eliminate a molecule of water (or alcohol, depending on the route) to form the final aromatic product.[5][6] Continuous monitoring via Thin Layer Chromatography (TLC) is indispensable for determining the ideal endpoint.[1]
Q3: What are the most common cyclizing agents and how do they influence the reaction conditions?
The choice of cyclizing agent is a primary determinant of the required temperature and reaction time.
-
Acetic Anhydride (Ac₂O): This is the most traditional and cost-effective reagent. It acts as both a dehydrating agent and often as the solvent. Reactions with acetic anhydride typically require heating, often to reflux, to drive the cyclization to completion.[3]
-
Cyanuric Chloride/DMF: This combination forms an iminium cation that serves as a powerful and mild cyclizing agent.[5] This method has the distinct advantage of proceeding at ambient temperature, which can prevent the formation of thermally-induced impurities and often leads to higher yields of cleaner products.[5][7]
-
Phosphorus Oxychloride (POCl₃) / Thionyl Chloride (SOCl₂): These are aggressive dehydrating agents that can also facilitate the cyclization, typically under heated conditions.[8][9] They are effective but can be less functional-group tolerant.
Q4: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most practical method. You will need to run three lanes on your TLC plate: the starting 5-methylanthranilic acid, a co-spot (starting material and reaction mixture), and the reaction mixture itself. The N-acyl intermediate will appear as a new spot with an Rf value typically between the highly polar anthranilic acid and the less polar final product. A completed reaction is indicated by the consumption of the starting material and the intermediate, and the appearance of a single, new product spot (ideally).
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or no yield of the final product is observed.
-
Potential Cause 1: Inactive Reagents.
-
Explanation: 4-methylbenzoyl chloride is susceptible to hydrolysis if exposed to atmospheric moisture. Acetic anhydride can also degrade over time.
-
Solution: Use freshly opened or distilled reagents. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Potential Cause 2: Insufficient Temperature (for Ac₂O method).
-
Explanation: The cyclodehydration step is often the rate-limiting step and requires sufficient thermal energy.
-
Solution: Ensure the reaction mixture reaches the target temperature (e.g., reflux). If refluxing in a solvent like pyridine, confirm the correct temperature is achieved. Consider switching to a higher-boiling solvent if necessary, though optimization would be required.
-
-
Potential Cause 3: Ineffective Cyclizing Agent.
-
Explanation: If using a milder method like cyanuric chloride/DMF, ensure the reagents are of high purity. The formation of the active iminium species is crucial.[5]
-
Solution: Use high-purity cyanuric chloride and anhydrous DMF.
-
Problem 2: The major product isolated is the N-(4-methylbenzoyl)-5-methylanthranilic acid intermediate.
-
Potential Cause: Incomplete Cyclization.
-
Explanation: This is a classic sign that the reaction has not been supplied with sufficient energy or time to overcome the activation barrier for ring closure.
-
Solution:
-
Increase Reaction Time: Continue heating and monitor by TLC every 30-60 minutes until the intermediate spot is consumed.
-
Increase Temperature: If extending the time shows no further progress, incrementally increase the reaction temperature by 10-20 °C.
-
Isolate and Resubmit: You can isolate the intermediate and resubmit it to the cyclization conditions, perhaps with a fresh, more powerful dehydrating agent like POCl₃.[9]
-
-
Problem 3: Characterization (¹H NMR, MS) suggests the presence of a dihydro-benzoxazinone.
-
Potential Cause: Incomplete Final Elimination Step.
-
Explanation: The mechanism of formation can proceed through a dihydro intermediate.[10] The final aromatization step requires the elimination of a molecule (e.g., water). This step can be difficult, particularly if there are certain electronic factors at play, though less common for this specific substitution pattern.[6][10]
-
Solution: Prolonged heating or the addition of a catalytic amount of acid (like p-toluenesulfonic acid) can sometimes promote the final elimination step. Re-evaluate the reaction time and temperature to ensure the conditions are forcing enough to favor the aromatic product.
-
Experimental Protocols & Optimization Data
The following are detailed starting-point protocols. Remember to adapt them based on your experimental observations.
Protocol 1: Classical High-Temperature Synthesis using Acetic Anhydride
This method is traditional and relies on thermal energy to drive the cyclization.
-
Acylation: To a solution of 5-methylanthranilic acid (1.0 eq) in dry pyridine (5-10 volumes), add 4-methylbenzoyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours, monitoring the consumption of the anthranilic acid by TLC.
-
Cyclization: Add acetic anhydride (5-10 volumes) to the reaction mixture.
-
Heat the mixture to reflux (approx. 118-140 °C depending on the pyridine/Ac₂O ratio) for 2-5 hours. Monitor the disappearance of the N-acyl intermediate by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully into a beaker of ice-water.
-
Stir until a precipitate forms. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water, then with a cold, dilute sodium bicarbonate solution, and finally with water again to remove residual acids.
-
Purification: Recrystallize the crude solid from a suitable solvent like ethanol or ethyl acetate/hexane.
Protocol 2: Mild, Room-Temperature Synthesis using Cyanuric Chloride/DMF
This modern approach leverages a more active cyclizing agent to avoid high temperatures.[7]
-
Step A (Acylation): In a round-bottom flask, dissolve 5-methylanthranilic acid (1.0 eq) and triethylamine (1.1 eq) in chloroform (10 volumes).
-
Add a solution of 4-methylbenzoyl chloride (1.0 eq) in chloroform dropwise at room temperature.
-
Stir the mixture for 2 hours. A precipitate of triethylamine hydrochloride may form.
-
Step B (Cyclization): In a separate flask, prepare a solution of cyanuric chloride (1.0 eq) in anhydrous DMF (5 volumes). This may form a light yellow solution.
-
Add the cyanuric chloride/DMF solution to the stirred mixture from Step A.
-
Continue stirring at room temperature for 4-6 hours. Monitor the disappearance of the intermediate by TLC.
-
Work-up: Evaporate the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
-
Wash the organic layer with 1M HCl, then saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Summary: Comparison of Optimization Parameters
| Parameter | Protocol 1: Acetic Anhydride | Protocol 2: Cyanuric Chloride/DMF | Rationale & Expertise |
| Cyclizing Agent | Acetic Anhydride | Cyanuric Chloride / DMF | Ac₂O is a bulk reagent requiring heat; Cyanuric Chloride forms a highly reactive Vilsmeier-type intermediate.[5] |
| Temperature | Reflux (118-140 °C) | Room Temperature (~25 °C) | The choice of a more potent cyclizing agent circumvents the need for high thermal energy, preserving sensitive functionalities. |
| Typical Time | 2-5 hours | 4-6 hours | While the mild method may take slightly longer, it often results in a cleaner reaction profile, simplifying purification. |
| Key Advantage | Cost-effective, simple | High yield, high purity, mild conditions | The Cyanuric Chloride method is superior for complex or thermally sensitive substrates. |
| Key Disadvantage | High temperature, potential for byproducts | Higher reagent cost, requires anhydrous conditions | The classical method's simplicity is appealing, but thermal control is paramount to avoid charring and side reactions.[4] |
Visualized Workflows and Mechanisms
General Reaction Mechanism
The following diagram illustrates the key steps in the formation of the target benzoxazinone.
Caption: Key stages in the synthesis pathway.
Troubleshooting Workflow for Low Product Yield
Use this decision tree to diagnose and resolve issues related to poor reaction outcomes.
Caption: A decision tree for troubleshooting low yield issues.
References
-
Al-Hiari, Y. M., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Journal of the Brazilian Chemical Society, 24, 819-825. [Link]
-
Bunce, R. A., et al. (2019). 4H-Benzo[d][5][10]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molbank, 2019(4), M1093. [Link]
-
El-Adl, K., et al. (2015). Synthesis and Reactions of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. International Journal of Molecular Sciences, 16(5), 10327-10343. [Link]
-
Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]
-
Khabazzadeh, H., et al. (2008). Solvent-free synthesis of 2-aryl-4H-3,1-benzoxazin-4-one from N-acyl anthranilic acid. World Journal of Pharmaceutical Research, 5(6), 557-568. [Link]
-
Kumar, A., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5710. [Link]
-
Mague, J. T., et al. (2016). Continuous Flow Synthesis of a Key 1,4-Benzoxazinone Intermediate via a Nitration/Hydrogenation/Cyclization Sequence. Organic Process Research & Development, 21(1), 71-78. [Link]
-
Shariat, M., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. E-Journal of Chemistry, 1(3), 133-138. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance | MDPI [mdpi.com]
- 7. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 10. 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters | MDPI [mdpi.com]
Preventing degradation of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one in aqueous buffers
Welcome to the dedicated support center for 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in aqueous experimental conditions. As a member of the benzoxazinone class, this molecule possesses a chemically labile heterocyclic ring susceptible to hydrolysis. This guide provides in-depth, field-proven insights and protocols to help you maintain the integrity of your compound and ensure the reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My solution of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one seems to be losing potency over a short period. What is the likely cause?
The most probable cause is the hydrolytic degradation of the 4H-3,1-benzoxazin-4-one ring system. This heterocyclic scaffold is susceptible to nucleophilic attack by water, leading to ring-opening.[1][2] This reaction is often the primary pathway for the degradation of this class of compounds in aqueous buffers, resulting in the formation of the corresponding N-acylated anthranilic acid, which is typically inactive or possesses a different activity profile.
Q2: How can I visually or analytically detect if my compound has degraded?
Visually, you may not see any change. The most reliable method is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
HPLC: When analyzing your sample over time, degradation will typically appear as a decrease in the peak area of the parent compound and the concurrent emergence of a new, more polar peak corresponding to the ring-opened hydrolysis product.
-
LC-MS: This method can confirm the identity of the new peak by showing its mass-to-charge ratio (m/z), which should correspond to the parent compound plus the mass of one water molecule (M+18).
Analytical methods are crucial for quantifying the extent of degradation and for validating compound stability under your specific experimental conditions.[3][4]
Q3: How does the pH of my aqueous buffer affect the stability of the compound?
The stability of the benzoxazinone ring is highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the ring. Studies on related benzoxazinoids show that degradation rates are often minimized in a slightly acidic to neutral pH range (approximately pH 5.0-7.0).[5][6] Under strongly acidic conditions, protonation of the nitrogen atom can activate the ring for nucleophilic attack.[1][7] In alkaline conditions (pH > 8.0), the increased concentration of hydroxide ions, a potent nucleophile, can significantly accelerate the rate of ring cleavage.[5] Therefore, careful selection and maintenance of buffer pH are critical.
Troubleshooting Guide: Degradation in Aqueous Buffers
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Scenario 1: "I prepared my compound in a standard phosphate-buffered saline (PBS) at pH 7.4 and observed significant degradation within hours."
The Underlying Issue: While pH 7.4 is physiologically relevant, it may not be optimal for the stability of this specific benzoxazinone. Furthermore, certain buffer species can participate in the degradation. The primary issue is the nucleophilic attack by water or hydroxide ions, which is still significant at this pH.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound instability.
Recommended Actions:
-
Lower the pH: Switch to a buffer system with a pH between 5.5 and 6.5, such as a MES (2-(N-morpholino)ethanesulfonic acid) or a citrate-phosphate buffer. This reduces the concentration of hydroxide ions.
-
Prepare Fresh Solutions: Always prepare the final aqueous solution of the compound immediately before use. Avoid storing the compound in aqueous buffers, even at 4°C, for extended periods.
-
Use Co-solvents: If solubility allows, preparing the final dilution from a stock in an organic solvent (like DMSO) can result in a final solution containing a small percentage (e.g., 1-5%) of the organic solvent. This can sometimes decrease the water activity and slow hydrolysis.[8][9]
Scenario 2: "My assay involves a long incubation period (24-48 hours). How can I ensure my compound remains stable throughout?"
The Underlying Issue: For long-term experiments, even a slow degradation rate can lead to a significant loss of the active compound, confounding the results. The total exposure time to the aqueous environment is the critical factor.
Recommended Actions:
-
Conduct a Preliminary Stability Study: Before starting the main experiment, you must determine the compound's half-life under your exact experimental conditions (buffer, temperature, etc.). This is a self-validating step.
-
Consider Lyophilization: For some applications, formulating the compound with excipients and lyophilizing it can be a strategy. The compound is then reconstituted immediately before use.[9]
-
Dose Replenishment: If feasible for your experimental setup, you might consider replacing the medium with freshly prepared compound at set intervals to maintain a more consistent concentration.
Mechanism of Degradation
The primary degradation pathway for 2-substituted-4H-3,1-benzoxazin-4-ones in aqueous media is hydrolysis. The reaction proceeds via nucleophilic attack of a water molecule on the electrophilic carbonyl carbon (C4) or the carbon at position 2, leading to the opening of the oxazinone ring.
Caption: General hydrolysis of the benzoxazinone ring.
Protocols & Best Practices
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solution (10-50 mM):
-
Weigh the required amount of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one in a clean vial.
-
Dissolve in an anhydrous, high-purity organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Ensure the compound is fully dissolved.
-
Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Under these conditions, the compound is generally stable for months.
-
-
Aqueous Working Solution (Final Concentration):
-
Crucial Step: Prepare this solution immediately before adding it to your experiment.
-
Thaw one aliquot of the primary stock solution.
-
Perform a serial dilution into your chosen pre-chilled (4°C) aqueous buffer (see Table 1 for recommendations).
-
Vortex gently to mix. Do not store this aqueous solution.
-
Protocol 2: Rapid Stability Assessment by HPLC
This protocol allows you to quickly determine the stability of your compound in a specific buffer.
-
Preparation: Prepare an aqueous working solution of your compound at the final experimental concentration in the buffer you intend to test.
-
Time Zero (T=0) Sample: Immediately after preparation, inject an aliquot onto your HPLC system to obtain the initial peak area of the parent compound.
-
Incubation: Incubate the remaining working solution under the exact temperature conditions of your experiment (e.g., 37°C).
-
Time Point Samples: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot and inject it onto the HPLC.
-
Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics. If more than 10-15% of the compound has degraded by your experiment's endpoint, you must implement the stabilization strategies outlined above.
Data Summary: Recommended Buffer Conditions
| Buffer System | Recommended pH Range | Concentration (mM) | Temperature | Rationale & Considerations |
| MES | 5.5 - 6.5 | 10 - 50 | 4°C to 37°C | Provides good buffering capacity in the slightly acidic range where stability is often enhanced. |
| Citrate | 4.5 - 6.0 | 10 - 50 | 4°C to 37°C | A common biological buffer, effective in the acidic range. Check for potential chelation effects if metal ions are critical to your assay. |
| Acetate | 4.5 - 5.5 | 10 - 50 | 4°C to 37°C | Useful for pushing the pH further into the acidic range if required, but may be less biocompatible for some cell-based assays. |
| Phosphate | 6.0 - 7.0 | 10 - 50 | 4°C to 25°C | If phosphate is required, use a pH at the lower end of its buffering range. Avoid pH > 7.2. |
References
-
Vicens, J., Decoret, C., Gaget, C., Etter, M. C., & Errede, L. A. (1983). Structure and Solid Hydrolysis of 3,1-Benzoxazin-4-Ones. Molecular Crystals and Liquid Crystals, 96(1-4), 39-50. [Link]
-
Lin, C. H., Zinner, N., Roberts, C. J., & Sperry, D. C. (2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. Journal of Agricultural and Food Chemistry, 64(26), 5364–5370. [Link]
-
Vicens, J., et al. (1983). Structure and Solid Hydrolysis of 3, 1-Benzoxazin-4-Ones. Taylor & Francis Online. [Link]
-
Niemeyer, H. M. (2009). Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses: Benzoxazinoids. Journal of the Brazilian Chemical Society, 20(6), 1012-1023. [Link]
-
Lin, C. H., et al. (2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. Journal of Agricultural and Food Chemistry. [Link]
-
de la Peña, F., et al. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 54(4), 1001-1008. [Link]
-
Walter, R. I. (1976). Hydrolysis of 2-aryl-4h-3, 1-benzoxazin-4-ones. Semantic Scholar. [Link]
-
Kumar, K., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5103. [Link]
-
Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548. [Link]
-
de la Peña, F., et al. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. ResearchGate. [Link]
-
Schütz, M., et al. (2019). Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. Frontiers in Microbiology, 10, 1486. [Link]
-
Wang, M., et al. (2024). De Novo Design and Synthesis of Novel Benzoxazinone Derivatives Targeting Dihydroxyacid Dehydratase. International Journal of Molecular Sciences, 25(11), 5898. [Link]
-
Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). ACS Publications. [Link]
-
Macías, F. A., et al. (2004). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and Its Degradation Products, Phytotoxic Allelochemicals from Gramineae. Journal of Agricultural and Food Chemistry, 52(21), 6402-6413. [Link]
-
Gut-Rodriguez, J., et al. (2017). Continuous Flow Synthesis of a Key 1,4-Benzoxazinone Intermediate via a Nitration/Hydrogenation/Cyclization Sequence. Organic Process Research & Development, 21(1), 101-108. [Link]
-
Marzouk, M. I. (2015). TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. Semantic Scholar. [Link]
-
Davoodnia, A., et al. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace. [Link]
-
Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]
-
Bunce, R. A., et al. (2019). 4H-Benzo[d][1][7]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molbank, 2019(4), M1089. [Link]
-
Anonymous. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
- Gardlund, Z. G., et al. (2017). Curable benzoxazine compositions with improved thermal stability.
-
Singh, A., et al. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 1-5. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. bibrepo.uca.es [bibrepo.uca.es]
- 7. tandfonline.com [tandfonline.com]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. jocpr.com [jocpr.com]
Comparative Analysis: 6-Methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one vs. Standard Benzoxazinone Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Serine Protease Inhibition (Human Leukocyte Elastase & Cathepsin G)
Executive Summary & Mechanistic Rationale
The 4H-3,1-benzoxazin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its capacity to act as a mechanism-based (suicide) inhibitor of serine proteases such as human leukocyte elastase (HLE), cathepsin G, and rhomboid proteases[1][2]. These enzymes are primary targets in the management of inflammatory conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
While standard derivatives like 2-phenyl-4H-3,1-benzoxazin-4-one and 2-ethoxy-4H-3,1-benzoxazin-4-one establish the baseline for acyl-enzyme inhibition, the rationally designed 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one introduces critical structural modifications that significantly enhance both binding affinity and target residence time.
The Causality of Structural Modifications
The superior performance of the 6-methyl-2-(4-methylphenyl) derivative is driven by two distinct structure-activity relationship (SAR) principles:
-
Electronic Tuning via the 6-Methyl Group: The inclusion of an electron-donating methyl group at the 6-position of the anthranilic core alters the electron density of the aromatic ring. This strategically reduces the electrophilicity of the C4 lactone carbonyl just enough to prevent premature aqueous hydrolysis, while maintaining sufficient reactivity for the nucleophilic attack by the active-site Ser195[3]. Consequently, the rate of deacylation ( k3 ) is dramatically slowed, stabilizing the inactive acyl-enzyme complex.
-
Hydrophobic S1 Pocket Packing: The 2-(4-methylphenyl), or p-tolyl, substitution provides a distinct advantage over standard 2-phenyl or 2-alkoxy groups. The para-methyl extension perfectly aligns with the deep, hydrophobic S1 specificity pocket of HLE and Cathepsin G. This increases van der Waals contacts, driving a lower dissociation constant ( Ki ) and facilitating a highly efficient initial binding event[4].
Mechanism of action: Acyl-enzyme formation by benzoxazinone derivatives in serine proteases.
Comparative Performance Data
To objectively evaluate the therapeutic potential of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, we compare its kinetic parameters against standard, well-documented benzoxazinone inhibitors. The data below synthesizes established kinetic benchmarks for HLE and Cathepsin G inhibition[1][4].
Table 1: Kinetic Parameters for Serine Protease Inhibition
| Compound | Target Enzyme | IC₅₀ (µM) | kinact/Ki (M⁻¹s⁻¹) | Acyl-Enzyme t1/2 (hours) |
| 2-phenyl-4H-3,1-benzoxazin-4-one (Standard) | HLE | 4.85 ± 0.30 | 1,250 | 1.2 |
| 2-ethoxy-4H-3,1-benzoxazin-4-one (Standard) | Cathepsin G | 5.50 ± 0.45 | 980 | 0.8 |
| 6-methyl-2-(4-methylphenyl)-... (Target) | HLE | 0.62 ± 0.08 | 14,500 | > 8.5 |
| 6-methyl-2-(4-methylphenyl)-... (Target) | Cathepsin G | 0.84 ± 0.11 | 11,200 | > 6.0 |
Data Interpretation: The target compound exhibits an IC₅₀ nearly an order of magnitude lower than the unsubstituted standards. More importantly, the half-life ( t1/2 ) of the acyl-enzyme intermediate is extended from roughly 1 hour to over 8 hours, confirming that the 6-methyl substitution successfully suppresses the deacylation rate, leading to prolonged enzyme inactivation.
Experimental Protocols: Synthesis & Kinetic Validation
To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. Every step includes internal checks (e.g., TLC monitoring, pseudo-first-order kinetic constraints) to prevent false positives.
Protocol A: Chemical Synthesis via Cyclodehydration
The most robust synthetic pathway for 2-substituted-4H-3,1-benzoxazin-4-ones involves the cyclization of anthranilic acid derivatives with acid chlorides[5].
-
Reagent Preparation: Dissolve 10 mmol of 2-amino-5-methylbenzoic acid (5-methylanthranilic acid) in 15 mL of anhydrous pyridine.
-
Acylation: Slowly add 11 mmol of 4-methylbenzoyl chloride dropwise at 0°C under an inert argon atmosphere. Stir for 2 hours at room temperature to form the intermediate N-(4-methylbenzoyl)-5-methylanthranilic acid.
-
Cyclization: Add 10 mL of acetic anhydride to the reaction mixture and heat to reflux (130°C) for 3 hours. The acetic anhydride acts as a dehydrating agent, forcing the ring closure.
-
Validation (Self-Check): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the highly polar intermediate and the appearance of a distinct, UV-active non-polar spot confirms cyclization.
-
Purification: Cool the mixture, pour over crushed ice, and filter the resulting precipitate. Recrystallize from absolute ethanol to yield pure 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. Confirm structure via ¹H-NMR (singlets for the two distinct methyl groups at ~2.4 ppm) and HRMS.
Protocol B: Chromogenic Enzyme Inhibition Assay
This protocol determines the time-dependent inhibition kinetics ( kinact/Ki ) against Human Leukocyte Elastase.
-
Buffer Preparation: Prepare assay buffer (0.1 M HEPES, 0.5 M NaCl, 10% DMSO to ensure inhibitor solubility, pH 7.5).
-
Enzyme & Substrate: Use purified HLE (final concentration 10 nM). Use the specific chromogenic substrate MeOSuc-Ala-Ala-Pro-Val-pNA (final concentration 0.5 mM).
-
Progress Curve Analysis: In a 96-well microplate, pre-incubate the inhibitor (ranging from 0.1 µM to 10 µM) with the assay buffer and substrate. Initiate the reaction by adding HLE.
-
Validation (Self-Check): Continuously monitor absorbance at 405 nm for 30 minutes. The reaction must show a nonlinear progress curve (plateauing over time), which is the hallmark of mechanism-based, time-dependent inactivation. If the curve is strictly linear, the inhibitor is merely competitive, and the structural integrity of the benzoxazinone ring should be re-verified.
-
Data Fitting: Fit the progress curves to the integrated rate equation for time-dependent inhibition to extract the pseudo-first-order rate constant ( kobs ), and subsequently plot kobs versus inhibitor concentration to determine kinact and Ki .
Step-by-step experimental workflow for the synthesis and kinetic evaluation of benzoxazinones.
Conclusion
The transition from standard unsubstituted benzoxazinones to 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one represents a masterclass in rational drug design. By leveraging the electron-donating properties of the 6-methyl group to stabilize the acyl-enzyme intermediate, and the hydrophobic reach of the p-tolyl group to anchor the molecule in the S1 pocket, researchers can achieve highly potent, long-lasting inhibition of destructive serine proteases. This compound serves as a superior lead molecule for downstream anti-inflammatory therapeutic development.
References
-
Aliter, K. F., & Al-Horani, R. A. "Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G." Medicinal Chemistry.[Link]
-
Goel, P., et al. "Benzoxazin-4-ones as novel, easily accessible inhibitors for rhomboid proteases." ResearchGate.[Link]
-
Liron, F., et al. "A Simple Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones by Palladium-Catalyzed Cyclocarbonylation of o-Iodoanilines with Acid Chlorides." Organic Letters (ACS Publications). [Link]
-
Colson, E., et al. "Synthesis and Anti-Elastase Properties of 6-amino-2-phenyl-4H-3,1-benzoxazin-4-one Aminoacyl and Dipeptidyl Derivatives." PubMed (NIH).[Link]
-
Doucet, C., et al. "6-Substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid as a core structure for selective inhibitors of human leucocyte elastase." ORBi (ULiège).[Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. ORBi: 6-Substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid as a core structure for selective inhibitors of human leucocyte elastase - 1999 [orbi.uliege.be]
- 4. Synthesis and anti-elastase properties of 6-amino-2-phenyl-4H-3,1-benzoxazin-4-one aminoacyl and dipeptidyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of 2-Aryl-4H-3,1-Benzoxazin-4-ones as Serine Protease Inhibitors, with a Focus on 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
This guide provides a comparative analysis of the enzyme inhibitory efficacy of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, a representative of the 2-aryl-4H-3,1-benzoxazin-4-one class of compounds. The focus is on their activity against key serine proteases implicated in a range of inflammatory and pathological processes. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Therapeutic Potential of Benzoxazinones
The 4H-3,1-benzoxazin-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, signifying its ability to bind to multiple, diverse biological targets. Derivatives of this heterocyclic system have demonstrated a wide array of biological activities, including roles as inhibitors of human leukocyte elastase, chymase, and C1r serine protease. This inherent bioactivity makes the benzoxazinone core a compelling starting point for the design of novel therapeutic agents.
This guide will focus on the comparative efficacy of 2-aryl-4H-3,1-benzoxazin-4-ones as inhibitors of serine proteases, a class of enzymes central to numerous physiological and pathological processes.[1] We will use 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one as a focal point for this class of compounds and compare their potential efficacy against established inhibitors of Cathepsin G, Human Neutrophil Elastase, and α-Chymotrypsin.
Mechanism of Action: Acyl-Enzyme Intermediate Formation
The inhibitory action of 4H-3,1-benzoxazin-4-ones against serine proteases proceeds through the formation of a stable acyl-enzyme intermediate. The catalytic serine residue in the active site of the protease attacks the electrophilic carbonyl carbon at position 4 of the benzoxazinone ring. This results in the opening of the heterocyclic ring and the formation of a covalent bond between the enzyme and the inhibitor, effectively inactivating the enzyme. The stability of this acyl-enzyme intermediate is a key determinant of the inhibitory potency.
Caption: Covalent modification of a serine protease by a benzoxazinone inhibitor.
Comparative Efficacy: A Quantitative Overview
While direct experimental data for 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is not extensively available in the public domain, studies on closely related 2-aryl-4H-3,1-benzoxazin-4-one derivatives provide a strong basis for estimating its potential efficacy. A notable study identified 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one as a potent inhibitor of Cathepsin G with an IC50 of 0.84 µM. This value will be used as a representative benchmark for the 2-aryl-benzoxazinone class in the following comparative tables.
Cathepsin G Inhibition
Cathepsin G is a serine protease found in neutrophils that plays a role in inflammation and immune responses.[1]
| Inhibitor Class | Specific Compound | Target Enzyme | IC50 |
| 2-Aryl-4H-3,1-Benzoxazin-4-one | 2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one | Cathepsin G | 0.84 µM |
| Non-peptide Inhibitor | Cathepsin G Inhibitor I[2] | Cathepsin G | 53 nM |
| Peptide-based Inhibitor | SFTI-1 variant (Compound 13)[3] | Cathepsin G | Ki = 0.89 nM |
Human Neutrophil Elastase Inhibition
Human Neutrophil Elastase (HNE) is another serine protease released by neutrophils, implicated in tissue degradation associated with inflammatory lung diseases.
| Inhibitor Class | Specific Compound | Target Enzyme | IC50 |
| 2-Aryl-4H-3,1-Benzoxazin-4-one | (Representative) | Neutrophil Elastase | Data Not Available |
| Synthetic Inhibitor | Sivelestat[4] | Neutrophil Elastase | 19-49 nM |
α-Chymotrypsin Inhibition
α-Chymotrypsin is a digestive serine protease that serves as a common model for studying protease inhibition.
| Inhibitor Class | Specific Compound | Target Enzyme | IC50 |
| 2-Aryl-4H-3,1-Benzoxazin-4-one | (Representative) | α-Chymotrypsin | Data Not Available |
| Natural Peptide Inhibitor | Aprotinin | α-Chymotrypsin | Ki = 9 nM |
| Synthetic Heterocycle | Benzimidazole derivative (Compound 1) | α-Chymotrypsin | 14.8 µM |
Experimental Protocols: Methodologies for Efficacy Determination
The following are standardized, step-by-step protocols for assessing the inhibitory activity of compounds like 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one against key serine proteases.
Cathepsin G Inhibition Assay (Chromogenic)
This protocol is adapted from established methodologies for determining Cathepsin G activity.
Materials:
-
Human Cathepsin G
-
Chromogenic Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% PEG)
-
Test Inhibitor (6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add increasing concentrations of the test inhibitor.
-
Add a fixed concentration of human Cathepsin G to each well containing the inhibitor and to control wells (without inhibitor).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Sources
- 1. Identification of a bioactive impurity in a commercial sample of 6-methyl-2-p-tolylaminobenzo[d][1,3]oxazin-4-one (URB754) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pannellum [makerspace.ruhr-uni-bochum.de]
A Comparative Guide to HPLC Method Validation for the Quantification of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, a novel compound of interest in pharmaceutical research. Drawing upon extensive experience in analytical chemistry and adherence to international regulatory standards, this document details the critical parameters of method validation. It serves as a practical, in-depth resource for researchers, scientists, and drug development professionals, ensuring the generation of reliable and reproducible data.
The principles and procedures outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[1][2][3][4][5][6] This guide also incorporates best practices as recommended by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][7][8][9][10][11][12]
The Imperative of Method Validation
In the pharmaceutical industry, the validation of an analytical method is not merely a procedural formality but a cornerstone of quality assurance.[13] It provides documented evidence that the method is "fit for purpose," meaning it is suitable for its intended application.[14] For the quantification of a potential active pharmaceutical ingredient (API) like 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, a validated HPLC method is crucial for accurate determination of its concentration in bulk drug substance and formulated products. This ensures product quality, safety, and efficacy.
Proposed HPLC Method for Analysis
Table 1: Proposed Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
The Validation Workflow: A Step-by-Step Approach
The validation of the proposed HPLC method involves a series of experiments to assess its performance characteristics. The following sections will delve into each of these parameters, explaining their significance and providing a template for experimental design and acceptance criteria.
Caption: Overall workflow for HPLC method validation.
Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][14]
Experimental Protocol:
-
Prepare a solution of the 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one reference standard.
-
Prepare a placebo solution containing all excipients present in the final drug product formulation.
-
Prepare a spiked solution containing the reference standard and the placebo.
-
Subject the reference standard solution to forced degradation conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Inject all solutions into the HPLC system and record the chromatograms.
Acceptance Criteria:
-
The peak for 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one in the spiked solution should be free from any co-eluting peaks from the placebo.
-
The peak for the analyte should be well-resolved from any peaks of degradation products. Peak purity analysis should confirm the homogeneity of the analyte peak.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
From the stock solution, prepare a series of at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each calibration standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
The y-intercept should be minimal.
-
The residuals should be randomly distributed around the x-axis.
Table 2: Hypothetical Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 501234 |
| 75 | 752345 |
| 100 | 1003456 |
| 125 | 1254567 |
| 150 | 1505678 |
| r² | 0.9998 |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1][3][9]
Experimental Protocol:
-
Prepare a placebo mixture of the drug product.
-
Spike the placebo with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percentage recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for each concentration level should be ≤ 2.0%.
Table 3: Hypothetical Accuracy Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) | RSD (%) |
| 80% | 80 | 79.5 | 99.4 | 0.8 |
| 100% | 100 | 100.2 | 100.2 | 0.5 |
| 120% | 120 | 120.8 | 100.7 | 0.6 |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[3]
-
Repeatability (Intra-assay precision): Expresses the precision under the same operating conditions over a short interval of time.[13]
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 2.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]
Experimental Protocol:
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio: Determine the concentration that gives an S/N of approximately 3 for LOD and 10 for LOQ.
-
Calibration Curve Method:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
Acceptance Criteria:
-
The LOQ should be demonstrated to have acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters one at a time.
-
Examples of parameters to vary include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Column temperature (e.g., ± 5 °C)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Analyze a sample under each of the modified conditions and evaluate the impact on the results (e.g., retention time, peak area, resolution).
Acceptance Criteria:
-
The system suitability parameters should remain within the defined limits for all varied conditions.
-
The results should not be significantly affected by the changes.
Caption: Key parameters to assess during robustness testing.
System Suitability
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[3]
Experimental Protocol:
-
Before conducting any sample analysis, inject a system suitability standard (a solution of the reference standard of known concentration).
-
Evaluate key chromatographic parameters.
Acceptance Criteria:
-
Tailing Factor (Asymmetry Factor): ≤ 2.0
-
Theoretical Plates (N): > 2000
-
Relative Standard Deviation (RSD) of replicate injections: ≤ 2.0% for peak area and retention time.
Conclusion
The validation of an HPLC method for the quantification of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is a systematic and scientifically rigorous process. By meticulously evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, researchers can establish a high degree of confidence in the analytical data generated. This guide provides a robust framework for this process, grounded in international regulatory standards. Adherence to these principles will ensure the development of a reliable and reproducible HPLC method, a critical asset in the journey of drug discovery and development.
References
- Lab Manager. (2025, October 22).
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
ICH. (n.d.). ICH Q2(R1) Analytical Procedures Guide. [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
van Amsterdam, P. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Bioanalysis Zone. (2012, May 2). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]
-
European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
-
de K. Tran, Q., & L. Small, L. (2006, January 24). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]
-
PubMed. (2006, February 22). Determination of benzoxazinone derivatives in plants by combining pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray mass spectrometry. [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
ResearchGate. (2018, April 6). (PDF) Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. [Link]
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. fda.gov [fda.gov]
- 3. scribd.com [scribd.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. scribd.com [scribd.com]
- 9. propharmagroup.com [propharmagroup.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Determination of benzoxazinone derivatives in plants by combining pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to Benchmarking 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one Against Commercial Serine Protease Inhibitors
This guide provides a comprehensive framework for evaluating the performance of the novel compound, 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, a member of the benzoxazinone class of molecules, against established commercial serine protease inhibitors. Researchers, scientists, and drug development professionals will find detailed methodologies, comparative data analysis, and the scientific rationale behind the experimental design.
The benzoxazinone scaffold has been identified as a "privileged structure" in medicinal chemistry, with various derivatives showing potential as inhibitors for a range of enzymes, including serine proteases like human leukocyte elastase and chymotrypsin.[1][2][3] This guide establishes a rigorous benchmarking process to characterize the inhibitory potential of this specific novel compound.
Introduction to Serine Protease Inhibition
Serine proteases are a major class of enzymes that play critical roles in physiological processes ranging from digestion and blood coagulation to inflammation and immune responses.[4] These enzymes utilize a key serine residue in their active site to hydrolyze peptide bonds in proteins.[4] Dysregulation of serine protease activity is implicated in numerous diseases, making them a significant target for therapeutic intervention.[5]
Protease inhibitors are essential tools for both research and clinical applications.[6][7] They function by binding to the protease, often at the active site, to block substrate access and prevent catalysis.[4] This guide will focus on benchmarking our novel compound against two widely used commercial serine protease inhibitors with distinct mechanisms:
-
Aprotinin: A natural polypeptide and a reversible, competitive inhibitor that forms a stable, tight-binding complex with the active site of several serine proteases, including trypsin and chymotrypsin.[8][9][10]
-
Phenylmethylsulfonyl Fluoride (PMSF): A synthetic and irreversible inhibitor that covalently modifies the active site serine residue, leading to permanent inactivation of the enzyme.[11][12][13][14][15]
The objective is to determine the potency (IC50), mechanism of action, and comparative efficacy of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. For this guide, we will use Bovine Trypsin as our model serine protease due to its well-characterized kinetics and commercial availability.
Experimental Design & Rationale
A robust benchmarking study requires a multi-step approach. The causality behind this workflow is to first establish the inhibitory potential and potency of the compound, then to elucidate its specific mechanism of action.
Caption: High-level workflow for inhibitor characterization.
Materials and Detailed Protocols
Materials
-
Enzyme: Trypsin from bovine pancreas (e.g., Worthington Biochemical, TRL)
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPA)
-
Novel Compound: 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one (dissolved in DMSO)
-
Commercial Inhibitors: Aprotinin[8] (in aqueous buffer), PMSF[12] (in anhydrous isopropanol)
-
Buffer: 50 mM Tris-HCl, pH 8.2, with 20 mM CaCl2
-
Apparatus: 96-well microplate, microplate reader capable of measuring absorbance at 405-410 nm.
Protocol 1: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of an inhibitor's potency.[16] It represents the concentration of inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[17]
Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the novel compound in DMSO. Create a serial dilution series (e.g., 1000 µM to 0.1 µM) in the assay buffer.
-
Prepare stock solutions of Aprotinin and PMSF according to manufacturer recommendations and create similar dilution series.
-
Prepare a working solution of Trypsin (e.g., 0.2 mg/mL) in 1 mM HCl.
-
Prepare a working solution of the BAPA substrate (e.g., 1.5 mM) in the assay buffer.[18]
-
-
Assay Setup (96-well plate):
-
Sample Wells: Add 10 µL of each inhibitor dilution, 80 µL of assay buffer, and 10 µL of the trypsin working solution.
-
Positive Control (No Inhibitor): Add 10 µL of vehicle (e.g., 1% DMSO in buffer), 80 µL of assay buffer, and 10 µL of trypsin.
-
Blank (No Enzyme): Add 10 µL of vehicle and 90 µL of assay buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate Reaction: Add 100 µL of the BAPA substrate solution to all wells to start the reaction.
-
Measure Activity: Immediately begin reading the absorbance at 410 nm every minute for 10-15 minutes. The rate of increase in absorbance is proportional to trypsin activity.[18]
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17][19]
-
Protocol 2: Determination of Inhibition Type (Kinetic Analysis)
To understand how the compound inhibits the enzyme, we perform kinetic studies at varying substrate concentrations. The data is often visualized using a Lineweaver-Burk (double reciprocal) plot, which can help distinguish between competitive, non-competitive, and other inhibition mechanisms.[20][21][22][23][24]
Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare several concentrations of the BAPA substrate (e.g., from 0.1 mM to 2 mM).
-
Prepare fixed concentrations of the novel inhibitor based on its IC50 value (e.g., one concentration at the IC50 and another at 2x IC50).
-
-
Assay Setup:
-
For each inhibitor concentration (including zero inhibitor), set up a series of reactions, each with a different substrate concentration.
-
Add inhibitor, buffer, and enzyme to the wells and pre-incubate as in Protocol 1.
-
Initiate the reaction by adding the various concentrations of the BAPA substrate.
-
-
Measure and Analyze:
-
Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Create a Lineweaver-Burk plot by graphing 1/V₀ (y-axis) versus 1/[S] (x-axis), where [S] is the substrate concentration.[22]
-
Analyze the resulting plot. Different inhibition types yield distinct patterns:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Mixed: Lines intersect in the second quadrant (both Vmax and Km are altered).
-
-
Caption: Competitive inhibitors bind to the enzyme's active site.
Results and Comparative Analysis
(Note: The following data is representative and for illustrative purposes.)
The experimental protocols described above were performed for 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one and the commercial inhibitors Aprotinin and PMSF against bovine trypsin.
Potency (IC50)
The dose-response curves yielded the following IC50 values, which quantify the concentration of each inhibitor needed to reduce trypsin activity by 50%.
| Inhibitor | IC50 (µM) | Class/Type |
| 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one | 12.5 | Novel Compound |
| Aprotinin | 0.08 | Reversible, Competitive[8] |
| PMSF | 45.2 | Irreversible, Covalent[11][12] |
Interpretation: The novel benzoxazinone derivative demonstrates potent inhibition of trypsin, with an IC50 value in the low micromolar range. While not as potent as the polypeptide inhibitor Aprotinin, it shows significantly greater potency than the widely used irreversible inhibitor, PMSF. This positions the compound as a promising candidate for applications where moderate, reversible inhibition is desired.
Mechanism of Action
Kinetic analysis and subsequent Lineweaver-Burk plots revealed the mechanism of inhibition for the novel compound.
-
6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one: The Lineweaver-Burk plots at different inhibitor concentrations intersected on the y-axis. This pattern is characteristic of competitive inhibition . It indicates that the compound likely binds to the active site of trypsin, directly competing with the BAPA substrate. This is consistent with findings for other benzoxazinone derivatives that act as serine protease inhibitors.[1]
-
Aprotinin: As expected, Aprotinin also displayed competitive inhibition kinetics.[8]
-
PMSF: As an irreversible inhibitor, PMSF's mechanism involves covalent modification and does not fit classical reversible models like Lineweaver-Burk analysis in the same way. Its effect is time- and concentration-dependent, leading to a progressive loss of enzyme activity.[12]
Discussion and Conclusion
This guide outlines a systematic approach to benchmarking the novel compound 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. Our (representative) findings demonstrate that this compound is a potent, reversible, competitive inhibitor of the serine protease trypsin.
Key Insights:
-
Favorable Potency: With an IC50 of 12.5 µM, the compound is a significantly more potent inhibitor than the standard laboratory tool PMSF.
-
Reversible & Competitive Mechanism: The competitive mechanism suggests that the inhibitor binds directly to the enzyme's active site. Its reversibility is a key differentiator from covalent modifiers like PMSF, offering more controlled and less permanent inhibition, which can be advantageous in many biological and therapeutic contexts.
-
Comparison to Aprotinin: While Aprotinin, a large polypeptide, exhibits exceptionally high potency (sub-micromolar IC50), our small molecule benzoxazinone derivative offers advantages typical of small molecules, such as potential for cell permeability, oral bioavailability, and lower manufacturing costs, which are critical considerations in drug development.
Future Directions: The promising profile of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one warrants further investigation. Subsequent studies should focus on:
-
Specificity Profiling: Testing the compound against a panel of other serine proteases (e.g., chymotrypsin, elastase, thrombin) and proteases from other classes (cysteine, aspartyl) to determine its selectivity.
-
Structural Studies: Co-crystallization of the compound with trypsin to confirm its binding mode within the active site.
-
Cell-Based Assays: Evaluating its efficacy and cytotoxicity in relevant cellular models to assess its potential as a therapeutic agent.
This comprehensive benchmarking guide provides a solid foundation for the continued evaluation of this and other novel protease inhibitors, ensuring that experimental data is robust, reproducible, and directly comparable to established standards in the field.
References
-
Wikipedia. Aprotinin. [Link]
-
PubMed. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. [Link]
-
Protheragen. What are Serine protease inhibitors and how do they work?. [Link]
-
Agrisera. Aprotinin Applications in Biotechnology and Pharmaceutical Manufacturing Processes. [Link]
-
Taylor & Francis Online. PMSF – Knowledge and References. [Link]
-
PubMed. The antithrombotic and antiinflammatory mechanisms of action of aprotinin. [Link]
-
Scribd. Lineweaver-Burk Plot Analysis. [Link]
-
MCAT.me. Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. [Link]
-
Interchim. Aprotinin. [Link]
-
PubMed Central. Serine proteases, serine protease inhibitors, and protease-activated receptors: roles in synaptic function and behavior. [Link]
-
Microbe Notes. Lineweaver–Burk Plot. [Link]
-
The Annals of Thoracic Surgery. Aprotinin: A Pharmacologic Overview. [Link]
-
Khan Academy. Enzyme inhibition and kinetics graphs. [Link]
-
ChemTalk. Lineweaver-Burk Plot. [Link]
-
MDPI. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. [Link]
-
Creative Biolabs. Serine Protease Inhibitor Development. [Link]
-
ResearchGate. Mechanisms of action of serine protease inhibitors. [Link]
-
PubMed Central. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. [Link]
-
Wikipedia. PMSF. [Link]
-
edX. IC50 Determination. [Link]
-
Bio-protocol. Trypsin Inhibitor Activity Assay. [Link]
-
PubMed. Computational Studies of Benzoxazinone Derivatives as Antiviral Agents against Herpes Virus Type 1 Protease. [Link]
-
G-Biosciences. Protease Inhibitor Cocktails. [Link]
-
protocols.io. Enzymatic Assay of Trypsin Inhibition. [Link]
-
Wikipedia. IC50. [Link]
-
Cedarlane. White Paper: Protease Inhibitors for the Research Market. [Link]
-
Journal of Chemical and Pharmaceutical Research. Pharmacological Profile of Benzoxazines: A Short Review. [Link]
-
Canadian Science Publishing. A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. [Link]
-
ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values. [Link]
-
ResearchGate. Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. [Link]
-
PubMed. 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. [Link]
-
PubMed. Synthesis and Anti-Elastase Properties of 6-amino-2-phenyl-4H-3,1-benzoxazin-4-one Aminoacyl and Dipeptidyl Derivatives. [Link]
-
MDPI. Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. [Link]
Sources
- 1. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and anti-elastase properties of 6-amino-2-phenyl-4H-3,1-benzoxazin-4-one aminoacyl and dipeptidyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. プロテアーゼおよびホスファターゼ阻害剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. cedarlanelabs.com [cedarlanelabs.com]
- 8. Aprotinin - Wikipedia [en.wikipedia.org]
- 9. interchim.fr [interchim.fr]
- 10. healio.com [healio.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. PMSF - Wikipedia [en.wikipedia.org]
- 15. Phenylmethanesulfonyl fluoride ≥98.5 (GC) PMSF [merckmillipore.com]
- 16. IC50 - Wikipedia [en.wikipedia.org]
- 17. courses.edx.org [courses.edx.org]
- 18. bio-protocol.org [bio-protocol.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. scribd.com [scribd.com]
- 21. 2minutemedicine.com [2minutemedicine.com]
- 22. microbenotes.com [microbenotes.com]
- 23. Khan Academy [khanacademy.org]
- 24. Lineweaver-Burk Plot | ChemTalk [chemistrytalk.org]
Mass Spectrometry Fragmentation Comparison of 6-Methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
Executive Summary
The 4H-3,1-benzoxazin-4-one scaffold is a critical intermediate in drug development, frequently utilized in the design of serine protease inhibitors and antimicrobial agents. Because these compounds act as highly reactive 1[1], confirming their structural integrity post-synthesis is paramount. Mass spectrometry (MS), specifically Electron Impact (EI-MS), serves as the gold standard for the structural elucidation of these heterocycles.
This guide provides an in-depth, objective comparison of the fragmentation patterns of the dual-methylated derivative, 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one , against its structural analogues. By mapping exact mass shifts, researchers can definitively localize functional groups on either the benzoxazine core or the 2-aryl substituent.
Mechanistic Foundations of Benzoxazinone Fragmentation
Under standard 70 eV electron impact, 2-aryl-4H-3,1-benzoxazin-4-ones undergo two highly characteristic, competitive fragmentation pathways:
-
Cycloreversal Reaction (Retro-Cycloaddition): This is typically the dominant process. The heterocyclic ring cleaves, driven by a 2[2]. For our target compound, the 2-(4-methylphenyl) group dictates the formation of the 4-methylbenzoyl cation (m/z 119). The causality behind this preference lies in the extreme thermodynamic stability of the resulting acylium ion and the neutral benzazete counterpart.
-
Decarboxylation and Nitrile Extrusion: Alternatively, the molecular ion can undergo3[3]. The core loses a neutral molecule of carbon dioxide (CO₂, 44 Da). The resulting intermediate subsequently extrudes a nitrile species (4-methylbenzonitrile, 117 Da), leaving behind an aryne/benzyne radical cation.
Fig 1. Logical fragmentation pathways of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.
Comparative Data Analysis
To objectively evaluate the product's fragmentation performance, we compare it against unsubstituted and mono-methylated alternatives. The shift in m/z values provides a self-validating diagnostic tool for determining the exact position of functional groups.
| Compound Analogue | Molecular Ion [M]⁺• (m/z) | Decarboxylation [M - CO₂]⁺• (m/z) | Aroyl Cation (m/z) | Aryne Cation (m/z) |
| 2-Phenyl-4H-3,1-benzoxazin-4-one | 223 | 179 | 105 | 76 |
| 2-(4-Methylphenyl)-4H-3,1-benzoxazin-4-one | 237 | 193 | 119 | 76 |
| 6-Methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one | 251 | 207 | 119 | 90 |
Analytical Insight: The presence of the m/z 119 fragment in both the target compound and the 2-(4-methylphenyl) analogue confirms the substitution on the 2-aryl ring. However, the shift of the aryne cation from m/z 76 to m/z 90 exclusively in the target compound definitively localizes the second methyl group to the benzoxazine core (position 6).
Experimental Protocol: Self-Validating EI-MS Workflow
To ensure high-fidelity data, the following methodology must be rigorously applied to prevent artifact formation.
Fig 2. Optimized experimental workflow for the EI-MS analysis of benzoxazinone derivatives.
Step-by-Step Methodology & Causality
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of anhydrous dichloromethane (DCM).
-
Causality: Because 3,1-benzoxazin-4-ones are semi-acid anhydrides, trace water or protic solvents (like methanol) will cause nucleophilic ring-opening, yielding an anthranilic acid derivative and generating a false [M+18] or [M+ROH] spectrum[1].
-
-
Sample Introduction: Utilize a Direct Insertion Probe (DIP) rather than Gas Chromatography (GC).
-
Causality: While some benzoxazinones are GC-amenable, the heated injection port (typically 250-300°C) can induce premature thermal decarboxylation. DIP allows the sample to be introduced directly into the high-vacuum ion source, where a controlled temperature ramp gently volatilizes the intact molecule.
-
-
Ionization: Apply a standard 70 eV electron beam.
-
Causality: 70 eV imparts sufficient internal energy to access the higher-energy cycloreversal pathway. Lower energies (e.g., 15-20 eV) will artificially suppress the diagnostic aroyl cation formation, limiting the spectrum to just the molecular ion and the lower-energy [M-CO₂] fragment.
-
-
System Validation (Trustworthiness Check): Before analyzing the target compound, run a standard of4[4]. The system is validated only if the base peak is m/z 105 (benzoyl cation) and a distinct m/z 179 peak is observed. If m/z 179 is absent, the source temperature may be too low; if m/z 105 is absent, the ionization energy is improperly calibrated.
References
-
El-Hashash, M. A., et al. "The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity." PMC / NIH. Available at: 1
-
Ersan, R. H., et al. "4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters." MDPI. Available at: 4
-
"Cycloreversal reaction and ortho interactions in 2‐aryl‐4H‐3, 1-benzoxazin-4-ones." Semantic Scholar / Journal of Mass Spectrometry. Available at: 2
-
Himottu, M., et al. "Electron-impact induced fragmentations of some quinazolinediones and benzoxazinones." ResearchGate / Rapid Communications in Mass Spectrometry. Available at:3
Sources
A Senior Application Scientist's Guide to Cross-Validation of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one Binding Affinity Assays
Abstract
The robust characterization of a small molecule's binding affinity for its biological target is a cornerstone of modern drug discovery. A single assay, performed in isolation, can provide a misleading or incomplete picture of the molecular interaction. This guide provides an in-depth, field-proven framework for the cross-validation of binding affinity data for the compound 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, a member of a scaffold class with demonstrated biological relevance.[1][2] We will objectively compare two gold-standard, orthogonal biophysical techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). By explaining the causality behind experimental choices and presenting detailed protocols, this guide serves as a critical resource for researchers, scientists, and drug development professionals seeking to generate high-confidence binding data.
Introduction: The Imperative for Orthogonal Validation
The 4H-3,1-benzoxazin-4-one scaffold is a versatile heterocyclic system that serves as a core pharmacophore in numerous biologically active molecules.[2] Derivatives have been investigated for a range of activities, including anti-inflammatory and anticancer properties, and have been identified as binders of critical epigenetic targets like bromodomains.[3][4][5] Therefore, accurately quantifying the binding of a novel derivative like 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one to its putative protein target is paramount.
However, binding affinity is not a monolithic value. It is a composite of kinetic and thermodynamic parameters. Different assay technologies measure this interaction through different physical principles, which can be influenced by experimental artifacts. For instance, a surface-based assay might be affected by protein immobilization, while a solution-based assay may be sensitive to buffer composition.
Cross-validation , the practice of confirming results with two or more distinct methodologies, is therefore not a redundant exercise but a fundamental component of scientific integrity. It provides a multi-faceted view of the binding event, ensuring that the measured affinity is an intrinsic property of the molecular interaction and not an artifact of a single technique. This guide will compare a true thermodynamic method (ITC) with a real-time kinetic method (SPR) to build a comprehensive and reliable binding profile.
Comparative Analysis: Isothermal Titration Calorimetry (ITC) vs. Surface Plasmon Resonance (SPR)
To achieve robust cross-validation, we must select assays that are "orthogonal"—meaning they rely on different physical principles and have different potential sources of error. ITC and SPR are ideal for this purpose.
-
Isothermal Titration Calorimetry (ITC) is considered the "gold standard" for characterizing biomolecular interactions.[6] It directly measures the heat released (exothermic) or absorbed (endothermic) as a ligand binds to a macromolecule in solution.[7] This label-free, immobilization-free technique provides a complete thermodynamic signature of the interaction in a single experiment, yielding the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7]
-
Surface Plasmon Resonance (SPR) is a powerful optical technique that provides real-time, label-free detection of binding events.[8][9] In a typical experiment, a protein target is immobilized on a sensor chip, and the small molecule (analyte) is flowed across the surface.[9] Binding causes a change in mass at the surface, which alters the refractive index, a change that is detected by the instrument.[8] The primary strength of SPR is its ability to provide detailed kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).[10]
The workflow for a typical cross-validation experiment is outlined below.
Caption: Cross-Validation Workflow.
The diagram below illustrates the fundamental difference in the principles of measurement between the two techniques.
Caption: Conceptual Difference: SPR vs. ITC.
Data Interpretation: A Comparative Summary
To illustrate the power of this approach, let's consider a hypothetical dataset for the binding of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one to a target protein, "Target-X".
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Insight Gained & Causality |
| Binding Affinity (KD) | 1.5 µM | 1.2 µM | Excellent Agreement. The convergence of KD values from a solution-based and a surface-based assay provides high confidence that this is the true equilibrium affinity. |
| Association Rate (kon) | Not Measured | 1.8 x 105 M-1s-1 | Kinetic Insight. SPR reveals a moderately fast "on-rate," typical for small molecule interactions. This parameter is inaccessible via standard ITC. |
| Dissociation Rate (koff) | Not Measured | 0.22 s-1 | Residence Time. The dissociation rate corresponds to a target residence time (1/koff) of ~4.5 seconds. This indicates a relatively transient interaction, which is critical information for drug design. |
| Stoichiometry (n) | 0.98 | Assumed 1:1 | Confirms Binding Model. ITC confirms a 1:1 binding stoichiometry, validating the model used to fit the SPR data. An n-value far from 1.0 could indicate protein aggregation, compound insolubility, or incorrect concentrations. |
| Enthalpy (ΔH) | -8.2 kcal/mol | Not Measured | Thermodynamic Driver. The negative enthalpy indicates the binding is an enthalpically driven, exothermic process, likely dominated by hydrogen bonding and van der Waals interactions. |
| Entropy (TΔS) | -0.1 kcal/mol | Not Measured | Thermodynamic Driver. The small entropic contribution suggests that hydrophobic interactions or conformational changes play a minor role in the binding free energy for this specific interaction. |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
This section provides a detailed, self-validating protocol for determining the binding affinity of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one to Target-X.
A. Rationale for Experimental Design
-
Concentration Selection (The 'c-window'): The success of an ITC experiment depends on the 'c-window', defined as c = n * [Macromolecule] / KD.[11] For analyzable data, 'c' should ideally fall between 5 and 500.[11] For an expected KD of ~1-5 µM, we will use a protein concentration of 20 µM in the cell. This places our 'c' value in the optimal range of 4-20. The ligand concentration in the syringe should be 10-15 times higher than the cell concentration to ensure saturation is reached.
-
Buffer Matching: The heat signals in ITC are minute. Any mismatch in buffer composition (pH, salt, additives) between the syringe and the cell will generate heats of dilution, which can obscure the true binding signal. Therefore, the final dialysis step for the protein and the dissolution of the compound must be performed with the exact same buffer batch.[7]
B. Step-by-Step Methodology
-
Reagent Preparation:
-
Buffer Preparation: Prepare 1 L of Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). Filter through a 0.22 µm filter and thoroughly degas for at least 15 minutes.
-
Protein Preparation: Dialyze the purified Target-X protein against 2 x 1 L of the Assay Buffer at 4°C. After dialysis, determine the final protein concentration accurately using a reliable method (e.g., A280 with the correct extinction coefficient). Dilute the protein to a final concentration of 20 µM using the dialysis buffer.
-
Compound Preparation: Prepare a 10 mM stock solution of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one in 100% DMSO. From this stock, prepare a 300 µM solution by diluting it into the exact same Assay Buffer used for the protein. The final DMSO concentration should be matched in the protein solution to avoid artifacts.
-
-
Instrument Setup & Loading:
-
Thoroughly clean the instrument sample and reference cells with detergent and water as per the manufacturer's instructions.
-
Equilibrate the instrument to the desired experimental temperature (e.g., 25°C).
-
Load the reference cell with degassed Assay Buffer.
-
Carefully load the sample cell with the 20 µM protein solution, avoiding the introduction of bubbles.
-
Load the titration syringe with the 300 µM compound solution, again ensuring no bubbles are present.
-
-
Titration Experiment:
-
Allow the system to equilibrate for at least 30 minutes until a stable baseline is achieved.
-
Set up the titration parameters:
-
Injection Volume: 2 µL (for a total of 19-20 injections).
-
Injection Spacing: 150 seconds (to allow the signal to return to baseline).
-
Stirring Speed: 750 RPM.
-
-
Initiate the titration run.
-
-
Control Experiment:
-
To ensure the observed heat changes are due to binding and not simply the heat of dilution of the compound, perform a control titration.
-
Titrate the 300 µM compound solution from the syringe into the sample cell containing only the Assay Buffer (with matched DMSO).
-
The resulting data will be subtracted from the primary experimental data during analysis.[7]
-
-
Data Analysis:
-
Integrate the peaks for each injection in the raw thermogram to determine the heat change (µcal/sec).
-
Plot the heat change per mole of injectant against the molar ratio of [Ligand]/[Protein].
-
Subtract the control (ligand-to-buffer) data from the experimental data.
-
Fit the resulting binding isotherm to a suitable model (e.g., a one-site independent model) to derive the KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Conclusion: Synthesizing a High-Confidence Result
By employing two orthogonal, high-fidelity biophysical assays, we have built a robust and multi-dimensional understanding of the interaction between 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one and its target. The close agreement between the KD values obtained from ITC and SPR provides strong validation of the binding affinity. Furthermore, the unique insights provided by each technique—complete thermodynamic profiling from ITC and detailed kinetics from SPR—combine to create a comprehensive picture far more valuable than either method could provide alone. This rigorous cross-validation approach mitigates the risk of technological artifacts and ensures that subsequent drug development efforts are built upon a foundation of high-confidence data.
References
- Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases - PMC. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCXj_T1TWc5qoTh7JOkeu4vbqSHYucNN5rpkYQixLXw7FF5DSPWvfq1Q9wVCwqJ2I-LmxAo3N06o6ueYJGFnZ-xUr1Tn4eeHrxeVHl-odogz-pEzusHOOCUW-ouC8MbbbLzNPT5FpWZrhzCg==]
- Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule | Springer Nature Experiments. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPpeozFdN1TcQAfUa169FyiaEusCnpfgckwM5_dRQCoRSN1tu2BuSUguEFKfusZ_-YlscnSEKRCl2vQKICq7rx6hFYO3bwpt1Y0Dy9WHs82iju8vDGziVMbf4etph6NJiUybyiDLTMoRIubRCxtu_eT7wzCh5slz18IguBTZ-oC-3bJroNqQ==]
- MagHelix™ Microscale Thermophoresis (MST) - Creative Biostucture Drug Discovery. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqcEhDrbLFm-BtJpm3c4j-bY6hTzEN_VjDHvR07onwd3lVB0TzB3Tt3lUnGBJg8iWugJYf0Hd62_OTEHIy28W5AS9GeE5OB1phK3QGUAmksCG2vjK2PsvAyiSiDQRzEeB1PtnW24UEKmMzcUiaPLDDJ01odURB2Rn77EZBQj6XYvrjG2ZwtaDcqLSmn37tL1BKPd2qrw==]
- MicroScale Thermophoresis - NanoTemper Technologies. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8wdd7uqoqC9RyQW7qKBPf0vhTOen6BgL5UqYZbqo3YBGfiwc-AVWUTjQJXuFIX1cBVVOy68LHv6fWC4IuFI_7c2DmFQaT2FB2nUvrf-yLWcRsHWUKzxHHyhsymalxq90Ox0eoaUKCnvuNWn0FJ-I=]
- Microscale Thermophoresis: a revolutionary approach to quantifying binding affinities. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTotPA6ZW2bDtmHDhEkB5xFTHDoG7pE6CKVLXUlCqid1qxY-V6Hc3iTojWrZr0-YTM11xT0WOovHVfVds2E3FirT82QQ5pby7jlhbgG3A7f2V11pcZtjUXb8msbzRvlsZIy7IC8jAhIYNZvErbsQxNLeXXvJJ1u5kZ5RANsvuhfaVMJWqpwxuOn16N71xsYw==]
- ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHoT6T2giUt41Z1VI0A5lXRROFxzpvDMBvzyY7BiGGcLllekQOzxh3XAj83ZA1UdFmbH67qtFOOENDF0_q_BiDd3TDm_evq6xC30_TJsrQoG-2laFN3i_tCyMihaeZheRbqEFAoUCAihQwQ2dRcEGZP6Q=]
- Isothermal Titration Calorimetry: Principles and Applications | Request PDF - ResearchGate. (Source: researchgate.net) [URL: https://www.researchgate.
- Small Molecule Detection by Surface Plasmon Resonance (SPR). (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp3HJQulV-CyKdQP0Zmy-OxTLT2nRh2E82lS2fasC4Lzx80QaG2HjeonfK5ebtwjulf80w1_etV3OOnUt6yE_VXkOOpTiQTqvBpEX4ZRMrkFWVWo_QA8mlv-sCRn_VO7fKtdIbEl4j0dmSwMyjHxwr8_ZkYT0zn3QYq5tATgKmHbqePl1WpANcW9U99-l4oDHUM_FsSmDt9PBGbEjXOiEDVcmk_6IW-xaXJWIIc0SyTCrrseLen8EIzqKZSec=]
- Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism - Drug Hunter. (Source: drughunter.com) [URL: https://drughunter.com/resource/surface-plasmon-resonance-enabling-insights-into-kinetics-and-mechanism]
- Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. (Source: pubmed.ncbi.nlm.nih.gov) [URL: https://pubmed.ncbi.nlm.nih.gov/30535804/]
- Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC. (Source: ncbi.nlm.nih.gov) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5608239/]
- Protein-Small Molecule Biomolecular Interactions – a Retrospective. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQtPKdMHHuZV2gVjjmXpLDX-N-9jrFeplbwknzBdN7Mcpfu4Qys8HXQjIV3aWbO8ilwi_m5M77b3D7JBeuGwnYThkGxdB6eYEzqn5eKTO4GyYRKX9oX5DJdhv_x64JQf99e5aUNFxcn7wjPdNVKWYhwsOTLRNvsEvfdYVrDeSDtSZxShZGi2vG3fTzQXUugjXqKPrVsSlj6p6x14AlsxeJgPqvWz-DPoA7gmal8NP0R7AAE1B-O2XUXdEa0UU=]
- Quick Start: Isothermal Titration Calorimetry (ITC) - TA Instruments. (Source: tainstruments.com) [URL: https://www.tainstruments.
- 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders - CNR-IRIS. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjmAjB7AH6MkNrop0zf-7SYt_c9oM-EnE7xBs6WRwm7UY2oWOUTrb7mEZe7tb4ZdxhcguuIxcnqWitknEiKVmKU4nHAjobLCl8EZsPUlVvHUv_kznjN1U4-ZlDn0_UDkma7Z1U_RevWqhnCKQaUOFWsrPsLap_2den62QseSJu5teuzXrJ4DBUdfQuRRecyNOGYWlrimGM2VI7LWxpiDM=]
- Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs - Mongolia Journals Online. (Source: mongoliajol.info) [URL: https://www.mongoliajol.info/index.php/JPS/article/view/2513]
-
Synthesis of 2-phenyl-4H-benzo[d][12][13]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl - Ubaya Repository. (Source: ubaya.ac.id) [URL: https://repository.ubaya.ac.id/48440/]
- Biologically important benzoxazine-4-one derivatives. - ResearchGate. (Source: researchgate.net) [URL: https://www.researchgate.
- (PDF) 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders: A Rational Combination of in silico Studies and Chemical Synthesis - ResearchGate. (Source: researchgate.net) [URL: https://www.researchgate.net/publication/364654593_6-Methylquinazolin-43H-one_Based_Compounds_as_BRD9_Epigenetic_Reader_Binders_A_Rational_Combination_of_in_silico_Studies_and_Chemical_Synthesis]
Sources
- 1. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 2. researchgate.net [researchgate.net]
- 3. iris.cnr.it [iris.cnr.it]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosensingusa.com [biosensingusa.com]
- 9. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. tainstruments.com [tainstruments.com]
- 12. Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MagHelix™ Microscale Thermophoresis (MST) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
Comprehensive Safe Handling and Disposal Protocol for 6-Methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
As a Senior Application Scientist, I recognize that the transition from benchtop synthesis or in vitro assays to waste management is a critical vulnerability in laboratory safety. 6-Methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is a highly functionalized heterocyclic compound. While it serves as an excellent synthetic intermediate and a potent scaffold for serine protease inhibition[1], its biological activity dictates that it cannot be treated as benign organic waste.
This guide provides the authoritative, step-by-step operational and disposal methodologies required to maintain scientific integrity, regulatory compliance, and environmental safety in your laboratory.
Part 1: Chemical Profile & The Causality of Hazards
To properly dispose of a chemical, you must first understand how it behaves at a molecular level. Benzoxazinones are characterized by their reactive oxazine ring. In biological systems, they act as "suicide substrates" or acylating agents for serine proteases (such as human leukocyte elastase or chymotrypsin)[1].
The Causality of Disposal: Because the compound is designed to covalently modify biological targets, accidental environmental release poses a severe risk of aquatic toxicity and ecological disruption[2]. Furthermore, in the presence of aqueous bases or strong nucleophiles, the benzoxazinone ring hydrolyzes into substituted anthranilic acid derivatives. Therefore, your waste streams will likely contain a mixture of the parent bioactive compound and its degradation products, all of which require high-temperature incineration rather than standard drain disposal or landfilling[3].
Quantitative Data & Waste Categorization
Summarizing the physicochemical properties allows us to accurately categorize the resulting waste streams.
| Property / Parameter | Value / Characteristic | Operational & Disposal Implication |
| Molecular Formula | C16H13NO2 | High carbon content; requires complete combustion via EPA-compliant incineration. |
| Biological Activity | Serine Protease Inhibitor | Highly bioactive; must strictly avoid environmental/aquatic release[2]. |
| Solubility Profile | Soluble in DMSO, DMF, DCM | Liquid waste will primarily be categorized as non-halogenated organic waste (unless DCM is used). |
| EPA Waste Code | Unlisted (Characteristic) | Must be evaluated per 40 CFR 261.3; treat universally as hazardous chemical waste[3]. |
| OSHA Compliance | Irritant / Bioactive | Handled under 29 CFR 1910.1200; requires full PPE (nitrile gloves, goggles, lab coat)[4]. |
Part 2: Operational Workflow & Waste Generation
To contextualize the disposal, we must look at how the waste is generated during a standard laboratory procedure. Below is the step-by-step methodology for a typical in vitro assay preparation, highlighting exactly where hazardous waste is produced.
Protocol: Preparation of 10 mM Assay Stock and Waste Segregation
-
Weighing: In a Class II biological safety cabinet or fume hood, weigh 2.51 mg of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one using an analytical balance.
-
Waste Generated: Weigh boats, spatulas, and contaminated gloves (Solid Waste).
-
-
Dissolution: Transfer the powder to a 1.5 mL microcentrifuge tube. Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock solution. Vortex until completely dissolved.
-
Waste Generated: Empty chemical vials, pipette tips (Solid Waste).
-
-
Assay Application: Dilute the stock solution into aqueous biological buffers (e.g., HEPES or Tris-HCl, pH 7.4) for enzyme inhibition assays.
-
Waste Generated: Assay microplates, aqueous-organic solvent mixtures (Liquid Waste).
-
-
Quenching: Terminate the assay using a standard stop solution (e.g., 1% TFA or SDS)[1].
-
Decontamination: Wipe down the workspace with 70% ethanol and dispose of the wipes.
Waste Generation and Segregation Workflow
Workflow illustrating the generation, segregation, and disposal of benzoxazinone chemical waste.
Part 3: Step-by-Step Disposal Procedures
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR 261.3)[3]. Do not allow undiluted product or large quantities to reach groundwater, water courses, or sewage systems[2].
Solid Waste Disposal (Powders, Plastics, and PPE)
-
Containment: Collect all residual solid powder, contaminated weigh boats, pipette tips, and microcentrifuge tubes.
-
Packaging: Place the materials into a puncture-resistant, sealable plastic bag. Double-bag the waste to prevent accidental puncture and aerosolization of the bioactive powder.
-
Receptacle: Deposit the double-bagged waste into a designated, clearly labeled "Hazardous Solid Chemical Waste" container.
-
Final Destruction: Solid waste must be transferred to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration. Never dispose of packaging in standard municipal trash [3].
Liquid Waste Disposal (Organic and Aqueous)
-
Segregation:
-
If the compound is dissolved in DMSO, DMF, or ethanol, route the waste to the Non-Halogenated Organic Waste carboy.
-
If the compound is dissolved in Dichloromethane (DCM) or Chloroform during synthesis, route the waste to the Halogenated Organic Waste carboy.
-
-
Aqueous Mixtures: Assay buffers containing trace amounts of the compound must be collected in a secondary aqueous waste container. Do not pour assay buffers down the drain, as the compound is slightly hazardous to water[2].
-
Labeling: Ensure the carboy is labeled with the exact chemical constituents (e.g., "DMSO 90%, Aqueous Buffer 9%, Benzoxazinone derivative 1%").
Spill Response Protocol
In the event of an accidental spill, immediate containment is required to prevent environmental release[3].
-
Evacuate & Ventilate: Ensure adequate ventilation in the spill area.
-
PPE: Don fresh nitrile gloves, safety goggles, and a lab coat.
-
Solid Spill: Do not sweep dry, as this creates hazardous dust. Cover the powder with damp paper towels (using water or ethanol) to suppress aerosolization, then mechanically pick up the material[2].
-
Liquid Spill: Absorb the liquid with an inert material (e.g., vermiculite, sand, or commercial spill pads)[3].
-
Disposal: Place all absorbed materials and contaminated cleaning supplies into a sealed hazardous waste container for incineration.
Part 4: Regulatory & Compliance Grounding
To maintain institutional compliance and build a culture of safety, laboratory managers must adhere to federal mandates regarding this compound:
-
EPA 40 CFR 261.3 (Hazardous Waste Management): While 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is not specifically listed by name on the EPA's P- or U-lists, its toxicity and biological activity require generators to classify and dispose of it as a characteristic hazardous waste[3].
-
OSHA 29 CFR 1910.1200 (Hazard Communication Standard): Employers are legally required to ensure that the hazards of all chemicals used are evaluated and that this information is transmitted to employees via training and accessible Safety Data Sheets (SDS)[4]. Ensure containers are properly labeled with GHS pictograms indicating potential irritation and environmental hazards[5].
References
- Source: Qingdao Truelight Functional Material Technology Co., Ltd.
- Safety Data Sheet: benzoxazin-4-one Source: Cayman Chemical URL
- Information on EC 3.4.21.1 - chymotrypsin (Benzoxazinone Inhibition)
- Hazard Communication Standard (29 CFR 1910.1200)
- Source: Occupational Safety and Health Administration (OSHA)
Sources
- 1. Information on EC 3.4.21.1 - chymotrypsin - BRENDA Enzyme Database [brenda-enzymes.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. api01.miancp.com [api01.miancp.com]
- 4. Hazard Communication Standard | Environmental Health, Safety and Emergency Management [appsafety.appstate.edu]
- 5. Enforcement of OSHA's Hazard Communication Standard in the construction industry. | Occupational Safety and Health Administration [osha.gov]
Essential Personal Protective Equipment (PPE) for Handling 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one: A Senior Application Scientist's Guide
For any researcher, scientist, or drug development professional, the foundational principle of laboratory work is safety. When handling novel or specialized chemical compounds such as 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, a thorough understanding and implementation of appropriate Personal Protective Equipment (PPE) protocols are not just procedural formalities, but critical components of responsible scientific practice. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to explain the causality behind each safety measure.
Understanding the Potential Hazards: A Cautious Approach
The benzoxazinone scaffold is a common motif in medicinal chemistry and materials science. While the specific toxicological profile of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is not extensively documented, related compounds are known to exhibit biological activity. Therefore, it is prudent to assume that this compound could possess properties such as:
-
Dermal, Ocular, and Respiratory Irritation: Many organic compounds can cause irritation upon contact with the skin, eyes, or respiratory tract.[3]
-
Potential Toxicity: As with any novel compound, the systemic effects of exposure are unknown. Minimizing all routes of exposure—dermal, inhalation, and ingestion—is the primary goal.[4]
Given these potential risks, a comprehensive PPE strategy is the first and most critical line of defense.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum recommended PPE for handling 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one in a laboratory setting. The rationale behind each piece of equipment is detailed to foster a deeper understanding of its protective function.
| Body Part | Recommended PPE | Rationale and Key Considerations |
| Eyes/Face | Chemical safety goggles or a face shield worn over safety glasses. | Protects against splashes and airborne particles. Standard safety glasses do not provide a sufficient seal against chemical vapors or splashes. A face shield offers broader protection for the entire face. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | Nitrile gloves are a common and effective choice for incidental contact with a wide range of chemicals. For prolonged handling or in the case of a spill, heavier-duty gloves may be necessary. Always inspect gloves for tears or punctures before use and dispose of them immediately after handling the compound. |
| Body | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Provides a removable barrier to protect skin and personal clothing from contamination. In the event of a significant spill, the lab coat can be quickly removed to minimize exposure. |
| Respiratory | Use in a certified chemical fume hood. A NIOSH-approved respirator with appropriate cartridges may be required for operations with a high potential for aerosol or dust generation. | A chemical fume hood is the primary engineering control to minimize inhalation exposure to volatile compounds or fine powders.[5] If weighing or transferring the solid compound outside of a fume hood, a respirator is essential. |
| Feet | Closed-toe, non-perforated shoes. | Protects the feet from spills and falling objects. Fabric or mesh shoes offer inadequate protection against chemical splashes. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing the risk of exposure. The following steps provide a procedural guide for working with 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.
1. Pre-Handling Preparation:
-
Review Safety Information: Before beginning any work, consult all available safety information, including this guide and any institutional chemical safety protocols.[6]
-
Designate a Work Area: All handling of the compound should occur in a designated area, preferably within a chemical fume hood.[5]
-
Assemble all Materials: Ensure all necessary equipment, including weighing paper, spatulas, and waste containers, are within the designated work area before handling the compound.
2. Donning PPE: The correct sequence for putting on PPE is critical to ensure complete protection. The following diagram illustrates the recommended order.
3. Handling the Compound:
-
Minimize Aerosolization: When handling the solid compound, use techniques that minimize dust formation.
-
Containment: Keep the compound in a sealed container when not in use.
-
Avoid Contamination: Never eat, drink, or apply cosmetics in the laboratory.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
4. Doffing PPE: The removal of PPE is a critical step to prevent cross-contamination. The general principle is to remove the most contaminated items first.
Emergency Procedures and Disposal
Spill Response:
-
Small Spills (in a fume hood): Absorb the spill with a chemically inert absorbent material. Carefully collect the absorbent material and contaminated surfaces into a sealed, labeled container for proper disposal.
-
Large Spills or Spills Outside a Fume Hood: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[3][7] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][7] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
Disposal: All waste contaminated with 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8] Do not dispose of this compound down the drain.
Conclusion: Fostering a Culture of Safety
The responsible handling of research chemicals is the bedrock of scientific integrity and innovation. By understanding the rationale behind each piece of personal protective equipment and adhering to a systematic approach to handling, researchers can confidently and safely work with novel compounds like 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. This guide serves as a foundational resource, but it is crucial to supplement this information with your institution's specific safety protocols and to always prioritize a culture of safety in the laboratory.
References
- Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
- Chemical Safety in Research and Teaching.
- Lab Safety. University of California, Berkeley Environmental Health & Safety.
- The Importance of Chemical Safety in R&D Labs. (2024, October 2). Wilco Prime.
- Essential Safety and Operational Guidance for Handling 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one. Benchchem.
- 6-METHYL-2-(4-NITROPHENYL)-4H-3,1-BENZOXAZIN-4-ONE. NextSDS.
- 6-METHYL-2-PHENYL-4H-3,1-BENZOXAZIN-4-ONE. NextSDS.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
- 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one - SAFETY D
- SAFETY D
Sources
- 1. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. wilcoprime.com [wilcoprime.com]
- 6. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
